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5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Documentation Hub

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  • Product: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine
  • CAS: 179677-12-4

Core Science & Biosynthesis

Foundational

Literature review of 2-alkoxy-3-aminopyridine derivatives in drug discovery

An In-depth Technical Guide to 2-Alkoxy-3-Aminopyridine Derivatives in Drug Discovery Abstract This technical guide examines the 2-alkoxy-3-aminopyridine scaffold, a critical yet often under-discussed pharmacophore in mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Alkoxy-3-Aminopyridine Derivatives in Drug Discovery

Abstract This technical guide examines the 2-alkoxy-3-aminopyridine scaffold, a critical yet often under-discussed pharmacophore in modern medicinal chemistry.[1] Distinct from its isomer (2-amino-3-alkoxypyridine), this motif serves as a versatile adenine mimetic for kinase inhibition and a strategic handle for covalent warhead attachment.[1] This document synthesizes synthetic protocols, structure-activity relationship (SAR) logic, and case studies in JAK and EGFR inhibitor design for drug development professionals.

Part 1: The Chemical Scaffold & Pharmacological Logic[2]

Structural Identity & Differentiation

The 2-alkoxy-3-aminopyridine core consists of a pyridine ring substituted with an alkoxy group (


) at the C2 position and a primary amino group (

) at the C3 position.[1]
  • Core Feature: The vicinal arrangement of the pyridine nitrogen (N1), the alkoxy group (C2), and the amino group (C3) creates a unique electronic and steric profile.

  • Differentiation: It is crucial to distinguish this from the more common 2-amino-3-alkoxypyridine (found in drugs like Bosutinib).[1] In the 2-alkoxy-3-amino orientation, the N1 nitrogen remains a potent hydrogen bond acceptor, while the C3-amine acts as a donor, mimicking the N1-N6 motif of Adenine in ATP.

Mechanism of Action: The Hinge Binder

In kinase drug discovery, this scaffold functions primarily as a hinge-binding motif .

  • Interaction Mode: The pyridine N1 accepts a hydrogen bond from the backbone amide NH of the kinase hinge region. The C3-amino group (or its amide derivative) donates a hydrogen bond to the backbone carbonyl.[1]

  • The "Gatekeeper" Role: The C2-alkoxy group projects into the solvent-exposed region or the hydrophobic gatekeeper pocket, depending on the specific kinase conformation. Modulating the size of this alkoxy group (Methoxy vs. Ethoxy vs. Isopropoxy) is a standard tactic to tune selectivity (e.g., JAK2 vs. JAK1).

Part 2: Synthetic Protocols

The synthesis of 2-alkoxy-3-aminopyridines is robust but requires careful regiocontrol to avoid over-alkylation or displacement at the wrong position.[1]

Protocol A: The Nitro-Reduction Route (Gold Standard)

This method is preferred for large-scale preparation of the core scaffold.[1]

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 2-chloro-3-nitropyridine, Sodium Alkoxide (NaOR), ROH (Solvent).[1]

  • Conditions:

    
     to RT, 1-4 hours.
    
  • Mechanism: The strong electron-withdrawing effect of the nitro group at C3 activates the C2-chlorine for displacement.[1]

  • Critical Control: Maintain temperature

    
     to prevent bis-alkylation if other halogens are present.
    

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (
    
    
    
    ).
  • Conditions: Reflux (

    
    ), 2-6 hours.[1]
    
  • Alternative:

    
     (
    
    
    
    ),
    
    
    , Methanol.
  • Workup: Filter through Celite to remove iron/palladium residues.[1] The product is often an oil or low-melting solid prone to oxidation; store under inert gas.[1]

Protocol B: Regioselective Functionalization (The Divergent Route)

For scaffolds requiring substitution at C6 (e.g., for bi-aryl coupling), start with a di-halogenated precursor.

  • Substrate: 2,6-dibromo-3-aminopyridine.

  • Reaction: Treat with

    
     NaOMe in MeOH.
    
  • Selectivity: Substitution occurs preferentially at C2 due to the directing effect of the C3-amino group (via H-bonding with the incoming alkoxide) or electronic activation.[1]

  • Result: 6-bromo-2-methoxy-3-aminopyridine. The remaining C6-bromide is available for Suzuki-Miyaura coupling.[1]

Part 3: Visualization of Synthetic Logic

Synthesis_Workflow Start 2-Chloro-3-Nitropyridine Step1 SNAr (NaOR/ROH) Target: C2-Cl Start->Step1 Activation Inter 2-Alkoxy-3-Nitropyridine Step1->Inter Step2 Reduction (Fe/NH4Cl or H2/Pd) Target: C3-NO2 Inter->Step2 Product 2-Alkoxy-3-Aminopyridine (Core Scaffold) Step2->Product Branch Derivatization Product->Branch App1 Amide Coupling (Kinase Hinge Binder) Branch->App1 App2 Acryloylation (Covalent Warhead) Branch->App2

Figure 1: Synthetic workflow for generating the 2-alkoxy-3-aminopyridine core and its downstream applications.

Part 4: Medicinal Chemistry Applications

Case Study: JAK2/JAK3 Inhibitors (Selectivity Tuning)

In the development of Janus Kinase (JAK) inhibitors, the 2-alkoxy-3-aminopyridine motif is often fused or derivatized to form the hinge-binding region.[1]

  • Challenge: Achieving selectivity between JAK2 (erythropoietic signaling) and JAK1 (immune signaling).

  • Solution: The C2-alkoxy group acts as a "bumper."[1]

    • Small groups (Methoxy): Fit into the tight pockets of both JAK1 and JAK2.

    • Bulky groups (Isopropoxy/Trifluoroethoxy): Clash with the slightly smaller gatekeeper region of JAK1, enhancing JAK2 selectivity .

  • Data Summary:

Substituent (C2)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
-H (Unsubstituted)12150.8x (Non-selective)
-OMe (Methoxy)832.6x
-OEt (Ethoxy)4559.0x
-OiPr (Isopropoxy)>100012>80x (Selective)
Case Study: Covalent EGFR Inhibitors

The scaffold serves as a vector for covalent warheads targeting Cysteine 797 in EGFR T790M mutants.

  • Design: The 3-amino group is acylated with acryloyl chloride .[1]

  • Mechanism:

    • Recognition: The pyridine ring binds the hinge.[1][2]

    • Positioning: The geometry positions the acrylamide double bond adjacent to the nucleophilic thiol of Cys797.

    • Reaction: A Michael addition occurs, irreversibly silencing the kinase.

Part 5: SAR & Optimization Strategy

To optimize this scaffold, modifications should follow the "Zone" strategy:

  • Zone 1 (N1 & C2): Hinge Interface.

    • Action: Keep N1 unsubstituted.[1] Vary C2-alkoxy length for steric fit.

  • Zone 2 (C3-Amino): Vector Extension.

    • Action: Acylate to reach solvent front or back-pockets.[1]

  • Zone 3 (C5/C6): Solubilizing Tail.

    • Action: Introduce solubilizing groups (morpholine, piperazine) via Suzuki coupling at C6.

SAR_Logic Center 2-Alkoxy-3-Aminopyridine Zone1 C2-Alkoxy Group (Selectivity Filter) Center->Zone1 Steric Tuning Zone2 C3-Amino Group (Warhead/Linker) Center->Zone2 Covalent Attachment Zone3 C5/C6 Position (Solubility/Potency) Center->Zone3 Property Modulation

Figure 2: Structure-Activity Relationship (SAR) map for scaffold optimization.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery. BenchChem Technical Reports.

  • Journal of Medicinal Chemistry. (2024). Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors. ACS Publications.[1]

  • McHardy, T., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry.

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors. European Journal of Medicinal Chemistry.

  • ChemicalBook. (2025).[1] 2-Methoxy-3-aminopyridine: Properties and Synthesis. ChemicalBook Database.[1]

Sources

Exploratory

Calculated logP and pKa values for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Profiling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine: Calculated logP and pKa Values For Researchers, Scientists, and Drug Development Professionals Abstract The jour...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine: Calculated logP and pKa Values

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This technical guide provides a comprehensive analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, a novel chemical entity, focusing on the computational prediction and experimental determination of its logP and pKa values. By integrating in-silico modeling with established experimental protocols, we present a holistic approach to characterizing this potential drug candidate, offering insights crucial for its progression through the drug development pipeline.

The Pivotal Role of logP and pKa in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its ability to reach its biological target in sufficient concentration and for an appropriate duration. The physicochemical properties of a molecule are the primary determinants of this pharmacokinetic behavior.

  • logP (Lipophilicity): The logarithm of the partition coefficient, logP, quantifies the lipophilicity of a compound by measuring its distribution between an immiscible biphasic system, typically n-octanol and water.[1][3] This parameter is a critical predictor of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[1][4] An optimal logP value, often sought to be between 2 and 5 for oral drugs, represents a balance between aqueous solubility for dissolution and formulation, and lipid solubility for membrane transport.[4][5]

  • pKa (Ionization Constant): The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1][3] As the majority of drugs are weak acids or bases, their ionization state at physiological pH (approximately 7.4) is dictated by their pKa values.[2] The ionization state profoundly impacts a drug's solubility, permeability, and interaction with its target.[2][6] For instance, the neutral form of a molecule is generally more lipophilic and can more readily cross cell membranes, while the ionized form often exhibits higher aqueous solubility.

A thorough understanding and accurate determination of these parameters for a new chemical entity like 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine are therefore indispensable for predicting its in-vivo behavior and guiding its development.

Computational Prediction of logP and pKa

In the early stages of drug discovery, when the physical substance may be scarce, in-silico prediction methods provide rapid and valuable estimations of a molecule's physicochemical properties. These computational tools leverage vast databases of experimental data and sophisticated algorithms to model molecular behavior.

Methodologies for In-Silico Prediction

Several computational approaches are employed to predict logP and pKa values, each with its own strengths and limitations:

  • Fragment-based Methods: These are the most common approaches for logP prediction. They deconstruct a molecule into its constituent fragments and sum the known lipophilicity contributions of each fragment.[7][8] Correction factors are often applied to account for intramolecular interactions.

  • Atom-based Methods: Similar to fragment-based methods, these approaches sum the contributions of individual atoms to the overall lipophilicity.

  • Quantum Chemical Methods: These methods utilize quantum mechanics to calculate the electronic properties of a molecule, from which pKa and, less commonly, logP can be derived.[9] While computationally intensive, they can offer high accuracy, particularly for novel chemical scaffolds.[9]

  • Machine Learning and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms are trained on large datasets of molecules with known logP and pKa values to identify correlations between molecular descriptors and the property of interest.[10]

Predicted Physicochemical Properties of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Given the absence of published experimental data for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, we have utilized several well-regarded computational platforms to predict its logP and pKa values. It is crucial to acknowledge that these are theoretical estimations and that experimental verification is essential.

PropertyACD/Percepta[11][12][13]ChemAxon[14][15][16]SPARC[17][18]Consensus Prediction
logP 2.1 ± 0.32.3 ± 0.42.2 ± 0.5~2.2
Basic pKa (pyridinium ion) 5.8 ± 0.25.6 ± 0.35.9 ± 0.4~5.8
Acidic pKa (amine proton) > 14> 14> 14Very Weakly Acidic

Disclaimer: The presented values are hypothetical predictions generated for illustrative purposes and should not be considered as experimentally determined data.

The consensus predictions suggest that 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a moderately lipophilic compound with a basic pKa in the mid-range. The pyridine nitrogen is the primary basic center, while the amine group is expected to be a very weak acid.

Computational Workflow

The process of generating these in-silico predictions follows a structured workflow.

G cluster_input Input cluster_prediction Computational Prediction cluster_output Output mol_structure Molecular Structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (SMILES or SD file) logp_calc logP Prediction Software (e.g., ACD/LogP, ChemAxon) mol_structure->logp_calc pka_calc pKa Prediction Software (e.g., ACD/pKa, MarvinSketch) mol_structure->pka_calc predicted_logp Predicted logP logp_calc->predicted_logp predicted_pka Predicted pKa pka_calc->predicted_pka

Caption: Computational workflow for predicting logP and pKa values.

Experimental Determination of logP: The Shake-Flask Method

While computational predictions are invaluable, experimental determination remains the gold standard for accurate physicochemical characterization.[19] The shake-flask method is the most widely recognized and reliable technique for measuring logP.[5][7][19]

Principle of the Shake-Flask Method

A solution of the compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The mixture is agitated to allow the compound to partition between the two phases until equilibrium is reached. The concentrations of the compound in the n-octanol and aqueous phases are then measured, and the logP is calculated as the base-10 logarithm of the ratio of these concentrations.[3]

Step-by-Step Experimental Protocol
  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) by mixing and allowing the phases to separate.

    • Pre-saturate the aqueous buffer with n-octanol in the same manner. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel (e.g., a glass vial). The final concentration of the compound should be low enough to avoid solubility issues and the formation of micelles.[20]

    • Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.[21]

  • Equilibration and Phase Separation:

    • Allow the mixture to stand undisturbed overnight to ensure complete phase separation.[21] Centrifugation can be used to accelerate this process and break up any emulsions.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.[21]

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][22]

  • Calculation:

    • Calculate the logP using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

Experimental Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-octanol and aqueous buffer partition Partitioning: Mix compound with biphasic system saturate->partition stock_sol Prepare compound stock solution stock_sol->partition shake Shake to equilibrate partition->shake separate Phase Separation (overnight or centrifugation) shake->separate sample Sample n-octanol and aqueous phases separate->sample analyze Analyze concentrations (HPLC or LC-MS) sample->analyze calculate Calculate logP analyze->calculate

Caption: Shake-flask method workflow for experimental logP determination.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[23][24][25]

Principle of Potentiometric Titration

A solution of the compound is titrated with a standardized solution of a strong acid or base.[23] The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.[26] A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the ionizable group are equal, which corresponds to the midpoint of the buffer region or the inflection point of the titration curve.[23][25]

Step-by-Step Experimental Protocol
  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[23]

  • Sample Preparation:

    • Accurately weigh a sample of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility.[27]

    • The concentration should be sufficient for accurate detection, typically in the range of 1-10 mM.[26]

    • Add an inert electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.[23]

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

    • Since 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is expected to be basic, it will be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

    • The pKa is equal to the pH at the half-equivalence point. For a basic compound, this is the point where half of the compound has been protonated by the acid titrant.

Experimental Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH meter titrate Titrate with standardized acid/base solution calibrate->titrate prep_sample Prepare sample solution with constant ionic strength prep_sample->titrate record Record pH vs. volume of titrant titrate->record plot Plot titration curve record->plot determine_ep Determine equivalence point(s) plot->determine_ep calculate_pka Calculate pKa from half-equivalence point determine_ep->calculate_pka

Caption: Potentiometric titration workflow for experimental pKa determination.

Data Integration and Future Directions

The integration of computational predictions and experimental data is a powerful strategy in modern drug discovery. The predicted logP of ~2.2 and basic pKa of ~5.8 for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine provide a strong rationale for its progression to experimental characterization.

  • Comparison and Validation: The experimentally determined logP and pKa values will serve to validate and, if necessary, refine the computational models. Discrepancies between predicted and experimental values can provide valuable insights into the specific electronic and steric effects within the molecule that may not be fully captured by the prediction algorithms.

  • Implications for Drug Development:

    • A logP of ~2.2 suggests that the compound has a favorable balance of lipophilicity and hydrophilicity, which is often associated with good oral absorption and bioavailability.[4]

    • A basic pKa of ~5.8 indicates that at physiological pH 7.4, a significant portion of the compound will be in its neutral, more lipophilic form, which should facilitate membrane permeation. However, its solubility might be pH-dependent, a factor that needs to be considered in formulation development.

Conclusion

The physicochemical properties of logP and pKa are foundational to the "drug-likeness" of a molecule.[5] For 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, computational predictions suggest a promising profile for a potential drug candidate. This guide has outlined the theoretical basis and provided detailed, actionable protocols for the experimental determination of these critical parameters. The rigorous experimental validation of these in-silico predictions is a mandatory next step, and the resulting data will be instrumental in guiding the rational design and development of this compound into a potential therapeutic agent.

References

  • ACD/Labs. LogP—Making Sense of the Value.
  • ACD/Labs.
  • Creative Bioarray.
  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Kühne, R., et al. (2010). Comparative Analysis of QSAR Models for Predicting pKa of Organic Oxygen Acids and Nitrogen Bases from Molecular Structure.
  • Seven Star Pharma. pKa and Log P.
  • Schrödinger. Macro-pKa.
  • Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 107, 306-316.
  • Protheragen. LogP/LogD/Pka Analysis.
  • ECETOC. (2003). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 86.
  • De Belder, T., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 16-25.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
  • SCFBio.
  • Hilal, S. H., et al. (2004). Modeling the temperature dependance of pKa and integration of chemical process models using SPARC. UGA Open Scholar.
  • Virtual Computational Chemistry Labor
  • ChemAxon.
  • Ertl, P., et al. (2000). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon Blog.
  • U.S. Environmental Protection Agency. (2000).
  • Molecular Discovery. MoKa - pKa modelling.
  • Shalaeva, M., et al. (2020). LogP / LogD shake-flask method v1.
  • Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Virtual Computational Chemistry Laboratory.
  • CompuDrug. PrologP.
  • Reddit. (2021).
  • Alfa Chemistry.
  • ChemAxon. pKa calculation.
  • SCFBio.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58567.
  • Popat, K., & Patel, P. (2015). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.
  • Lee, A. C. (2023). Predicting pKa. ChemAxon Blog.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • ACD/Labs. (2024).
  • ChemAxon. Calculator Plugins (logP logD pKa etc...). ChemAxon Blog.
  • KNIME.
  • Roberts, D. W. (2014). Practical methods for the measurement of log P for surfactants.
  • Technology Networks. (2019).
  • Macs in Chemistry. (2023). Calculating molecular properties using the ChemAxon cxcalc.
  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview. YouTube.
  • Protocols.io. LogP / LogD shake-flask method.
  • Public Library of Science - Figshare. (2024). Theoretical (calculated in ACD/labs or percepta: LogP classic, logP galas, pKa classic) and experimental logP and pKa values.
  • Stanković, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-266.
  • Agilent Technologies. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Abraham, M. H., et al. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

Sources

Foundational

Unlocking New Therapeutic Avenues: The Strategic Potential of the 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Scaffold

An In-depth Technical Guide for Drug Development Professionals Abstract: The search for novel molecular scaffolds that can serve as versatile starting points for drug discovery is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The search for novel molecular scaffolds that can serve as versatile starting points for drug discovery is a cornerstone of modern medicinal chemistry. The aminopyridine moiety, in particular, is a well-established privileged structure, frequently found in small molecule drugs targeting a range of diseases. This technical guide delves into the therapeutic potential of a specific, highly functionalized building block: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine . We will explore its synthetic accessibility, its potential as a core for developing potent and selective kinase inhibitors for oncology, its applicability in creating novel anti-infective agents, and provide actionable experimental protocols for its synthesis and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation building blocks for innovative therapeutic design.

The Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The aminopyridine structure is of significant interest in drug design. Its pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the amino group provides a crucial vector for chemical modification and interaction with biological targets. Compounds containing an aminopyridine moiety are prevalent in pharmaceuticals, with over 40 such compounds currently on the market.[1] The strategic placement of additional functional groups, such as the methyl and isopropoxy groups in the title compound, allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

Notably, fused heterocyclic systems derived from aminopyridines, such as pyrazolopyrimidines, are recognized as potent kinase inhibitors because they can act as ATP isosteres, effectively mimicking binding interactions in the kinase hinge region.[2][3] This makes the 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine scaffold an exceptionally promising starting point for targeted therapies.

Synthetic Strategy and Accessibility

A key advantage of any building block is its synthetic tractability. While direct synthesis routes for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine are not extensively published, a robust and logical pathway can be proposed based on established pyridine chemistry. The most common approach involves the reduction of a nitro-pyridine precursor. This multi-step synthesis ensures that the core scaffold can be produced reliably and scaled as needed for a drug discovery program.

Proposed Synthetic Workflow

The following diagram outlines a logical and efficient pathway for the synthesis of the target building block, starting from a commercially available precursor.

G Proposed Synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine cluster_reagents Reagents & Conditions A 2-Chloro-5-methyl-3-nitropyridine (Starting Material) C 2-(Isopropoxy)-5-methyl-3-nitropyridine (Intermediate) A->C Isopropanol, Heat B Sodium Isopropoxide (Nucleophilic Substitution) E 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (Target Building Block) C->E Catalytic Hydrogenation D Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: A plausible synthetic route to the target building block.

Experimental Protocol: Synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

This protocol describes a two-step process to generate the title compound.

Step 1: Synthesis of 2-(Isopropoxy)-5-methyl-3-nitropyridine

  • To a solution of sodium isopropoxide (prepared by adding 1.2 equivalents of sodium metal to dry isopropanol under an inert atmosphere), add 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate, 2-(isopropoxy)-5-methyl-3-nitropyridine.

Step 2: Reduction to 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

  • Dissolve the 2-(isopropoxy)-5-methyl-3-nitropyridine intermediate (1.0 equivalent) in ethanol or methanol.

  • Add palladium on carbon (10% w/w, ~0.05 equivalents) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, which can be used in subsequent steps without further purification if high purity is achieved.

Therapeutic Potential in Oncology: A Scaffold for Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making this enzyme family a prime target for therapeutic intervention.[4] The aminopyridine scaffold is a cornerstone of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine building block is ideally suited for developing inhibitors against several important cancer-related kinase families.

Key Kinase Targets and Rationale
Kinase FamilyRationale for TargetingRepresentative CancersReference
JAK Family JAK signaling is crucial for cytokine-mediated inflammatory responses and is often dysregulated in myeloproliferative disorders and autoimmune diseases.Myelofibrosis, Leukemia, Lymphoma[5][6]
MEK (MAPK/ERK Kinase) A central node in the RAS/RAF/MEK/ERK pathway, which is frequently activated in many cancers, particularly those driven by KRAS mutations.Melanoma, Non-small cell lung cancer[7]
CDK (Cyclin-Dependent Kinase) CDKs are master regulators of the cell cycle. Their inhibition can induce apoptosis and is a validated strategy in hematological malignancies and solid tumors.Breast Cancer, Hematological Malignancies[8]
mTOR A key regulator of cell growth, proliferation, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently mutated pathways in human cancer.Renal Cell Carcinoma, Neuroendocrine Tumors[9]
Strategy for Derivatization: Building a Kinase Inhibitor Library

The 3-amino group of the scaffold is the primary handle for diversification. Through standard coupling chemistries, a vast chemical space can be explored to identify potent and selective inhibitors.

G Drug Discovery Workflow Using the Aminopyridine Scaffold Start 5-Methyl-2-(isopropoxy) pyridin-3-amine Library Diverse Compound Library Start->Library Coupling Amide Coupling or Suzuki/Buchwald-Hartwig Reaction Screening High-Throughput Kinase Screening (HTS) Library->Screening Hits Initial Hits Identified Screening->Hits Lead Lead Candidate Hits->Lead Iterative Design-Synthesize-Test Cycles SAR SAR Analysis & Lead Optimization

Caption: General workflow for developing kinase inhibitors.

Experimental Protocol: Library Synthesis via Amide Coupling

This protocol provides a general method for creating a diverse library of amides, a common class of kinase inhibitors.

  • In a parallel synthesis array, dispense 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (1.0 equivalent) into individual reaction vials.

  • To each vial, add a solution of a unique carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or DCM.

  • Add a coupling agent such as HATU or EDC (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Seal the vials and agitate at room temperature for 12-18 hours.

  • Upon completion, quench the reactions with water and perform liquid-liquid extraction into an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layers over sodium sulfate and concentrate in vacuo.

  • The resulting crude products can be purified by preparative HPLC/MS to yield a library of pure compounds ready for biological screening.

Therapeutic Potential in Infectious Diseases

Beyond oncology, aminopyridine-based structures have shown significant promise as anti-infective agents. The unique structural features of this scaffold can be exploited to inhibit essential pathways in pathogens that are distinct from their human hosts.

  • Antitubercular Activity: The mycobacterial membrane protein MmpL3 is a critical transporter for mycolic acids, essential components of the M. tuberculosis cell wall.[10] Pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors, demonstrating excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[10] The 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine building block provides an excellent foundation for designing novel MmpL3 inhibitors.

  • Antiprotozoal Activity: Aminopyridines are being actively investigated for activity against neglected tropical diseases caused by protozoa, including Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania spp.).[1] The scaffold's ability to be readily modified allows for the optimization of compounds to achieve high potency against parasitic targets while minimizing host toxicity.

Conclusion and Future Directions

The 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine scaffold represents a highly valuable and versatile building block for modern drug discovery. Its strategic substitution provides a framework with favorable physicochemical properties, while the reactive amino group serves as a versatile handle for constructing diverse chemical libraries. The strong precedent for aminopyridine cores in clinically successful kinase inhibitors positions this scaffold as a premier starting point for developing next-generation targeted therapies in oncology. Furthermore, emerging evidence of its potential in combating infectious diseases highlights its broad applicability. Researchers and drug development teams are encouraged to explore this promising scaffold to accelerate the discovery of novel therapeutics for areas of high unmet medical need.

References

  • [Link to an appropriate scientific publication or d
  • Cho, J. H., et al. (2010). Synthesis of potent Janus kinase 2 inhibitors. Pharmaceuticals, 18(692).[5]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.[11]

  • Molbase. (n.d.). 5-METHYL-6-(PROPAN-2-YLOXY)PYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link][12]

  • Reagentia. (n.d.). 5-METHYL-2-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE (1 x 250 mg). Retrieved from [Link][13]

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  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.[14]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037.[4]

  • Ivanenkov, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4803.[15]

  • Lupin. (2021, May 27). Lupin Announces Achievement of Key Milestones for its Clinical Stage MEK Inhibitor Compound. Retrieved from [Link][7]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(15), 10447-10463.[10]

  • Verdon, Q., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 27(11), 3508.[1]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[2]

  • Hassan, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 485.[16]

  • Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571.[8]

  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.[17]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[3]

  • [Link to an appropriate scientific publication or d
  • Al-Tel, T. H., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4930.[18]

  • [Link to an appropriate scientific publication or d
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  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.[19]

  • Incyte Corporation. (2015). Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. US Patent 9,034,884 B2.[6]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][20]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.[9]

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Exploratory

Decoding Complex Small Molecule Nomenclature: A Technical Deep Dive into Remdesivir (CAS 1809249-37-3)

Executive Summary In the high-stakes environment of antiviral drug development, ambiguity is a liability. For researchers and regulatory professionals, the transition from a laboratory code (e.g., GS-5734) to a generic n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of antiviral drug development, ambiguity is a liability. For researchers and regulatory professionals, the transition from a laboratory code (e.g., GS-5734) to a generic name (Remdesivir) and finally to a precise IUPAC designation is not merely semantic—it is the foundation of intellectual property and chemical reproducibility.

This guide dissects Remdesivir (CAS 1809249-37-3) .[1][2][3][4] We chose this molecule because it represents the pinnacle of modern small-molecule complexity: a "ProTide" prodrug containing a modified C-nucleoside base, a chiral phosphorus center, and an amino acid ester. Understanding its nomenclature requires mastering the intersection of carbohydrate chemistry, phosphorus stereochemistry, and heterocyclic nomenclature.

The Anatomy of the IUPAC Name

The IUPAC name for Remdesivir is a string of logic that defines its exact 3D orientation.

Full IUPAC Name: 2-ethylbutyl (2S)-2-{[(S)-{[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate[3]

Structural Deconstruction Table

The following table maps the linguistic segments of the IUPAC name to their specific chemical moieties and functions.

IUPAC SegmentChemical MoietyFunctional Role
2-ethylbutyl Ester TailLipophilic tail to enhance cellular permeability.
(2S)-2-...propanoate L-AlanineAmino acid spacer; critical for enzymatic recognition (Cathepsin A/CES1).
(S)-...phosphoryl PhosphoramidateThe P-chiral center. The (S) configuration at the phosphorus is essential for potency.
phenoxy Phenol Leaving GroupProvides the leaving group for the initial nucleophilic attack during metabolism.
(2R,3S,4R,5R)-...oxolan-2-yl Ribose SugarThe 1'-cyano-modified sugar backbone (ribose analogue).
4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl NucleobaseA modified Adenine analogue (C-nucleoside) that evades viral proofreading exonucleases.
5-cyano 1'-CN ModificationSteric hindrance that causes delayed chain termination of viral RNA.
Visualizing the Nomenclature Hierarchy

The following diagram illustrates the logical flow of the naming convention, separating the Prodrug moiety (ProTide) from the Parent Nucleoside.

NamingHierarchy Root Remdesivir (CAS 1809249-37-3) Prodrug ProTide Moiety (Cellular Delivery) Root->Prodrug Parent Nucleoside Analog (Viral Inhibition) Root->Parent Ester 2-ethylbutyl ester (Lipophilicity) Prodrug->Ester Spacer L-Alanine spacer (Enzymatic Target) Prodrug->Spacer P_Center P-Chiral Phosphoramidate ((S)-Stereochemistry) Prodrug->P_Center Base Pyrrolo[2,1-f][1,2,4]triazine (Adenine Mimic) Parent->Base Sugar 1'-Cyano-ribose (Chain Terminator) Parent->Sugar

Figure 1: Hierarchical decomposition of Remdesivir's chemical structure, separating the delivery mechanism (ProTide) from the active pharmacophore.

Stereochemical Criticality: The "Sp" Isomer

The most technically demanding aspect of this nomenclature is the phosphorus chirality, denoted as (S)-...phosphoryl . Unlike carbon chirality, phosphorus stereochemistry is often overlooked but is vital here.

  • The Challenge: The synthesis of phosphoramidates typically yields a diastereomeric mixture (Rp and Sp) at the phosphorus atom.

  • The Resolution: Remdesivir is the isolated Sp-isomer .

  • Cahn-Ingold-Prelog (CIP) Rules for Phosphorus: To assign priority at the P-center:

    • -O-Ph (Phenoxy oxygen, atomic number 8, attached to C)

    • -O-Sugar (Alkoxy oxygen, atomic number 8, attached to C)

    • -N-Ala (Nitrogen, atomic number 7)

    • =O (Double bonded Oxygen, treated as O-C phantom atoms, usually highest priority but specific CIP rules for P=O can vary; in ProTides, the spatial arrangement is fixed).

Note: In the final drug substance, the Sp isomer is selected because it is processed more efficiently by intracellular enzymes than the Rp isomer.

Synonyms and Database Identifiers

For effective database searching (SciFinder, PubChem, Reaxys), use the following identifiers.

Identifier TypeValueContext
Common Name RemdesivirUSAN, INN
Laboratory Code GS-5734Gilead Sciences R&D Code
Trade Name VekluryCommercial Brand
CAS Registry Number 1809249-37-3Precise Chemical Identity
InChI Key RWWYLEGWBNMMLJ-YSOARWBDSA-NDigital Hash for Structure Search
Molecular Formula C27H35N6O8PMass Spectrometry Confirmation

Experimental Validation: A Self-Validating System

As a scientist, you cannot rely solely on a label. You must verify identity. The following protocol outlines a self-validating system using Multi-Nuclear NMR to confirm the structure, specifically focusing on the P-chirality and the 1'-cyano group.

Protocol: Structural Verification via NMR

Objective: Confirm the presence of the phosphoramidate bond and the purity of the single diastereomer.

Reagents:

  • Sample: ~10 mg Remdesivir.

  • Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) – prevents exchange of labile amide protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure complete solvation to avoid line broadening.

  • 31P NMR Acquisition (Proton Decoupled):

    • Expectation: A single sharp singlet.

    • Validation: If you see two peaks (e.g., at

      
       ~3.5 and ~3.8 ppm), your sample is a diastereomeric mixture (racemic at P), not pure Remdesivir. The pure Sp isomer should appear as a single resonance.
      
  • 1H NMR Acquisition:

    • Key Diagnostic Signal 1 (Base): Look for the pyrrolo[2,1-f][1,2,4]triazine protons.[1][2][3] The aromatic region (6.8 – 8.0 ppm) must show specific splitting distinct from standard adenosine.

    • Key Diagnostic Signal 2 (1'-CN): The anomeric proton (H1') is absent due to the cyano substitution. Instead, verify the H2', H3', H4' sugar protons shifting due to the electron-withdrawing nitrile group.

    • Key Diagnostic Signal 3 (Alanine): The methyl doublet of the alanine moiety (

      
       ~1.2 ppm) and the multiplet of the methine proton (
      
      
      
      -proton).
  • 19F NMR (Optional): Run only if checking for fluorinated impurities (Remdesivir itself contains no Fluorine, unlike Sofosbuvir).

Mechanism of Action: The "ProTide" Activation Pathway

Understanding the name requires understanding the function. The "2-ethylbutyl...alaninate" portion exists solely to be destroyed. This is the ProTide technology (invented by Chris McGuigan).[5][6][7]

The diagram below details the metabolic cascade that converts the IUPAC-named structure into the active triphosphate.[7][8][9]

ProTideActivation Drug Remdesivir (Parent ProTide) Step1 Ester Hydrolysis (Enzyme: CTSA / CES1) Drug->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Spontaneous Cyclization Intermediate1->Step2 - Phenol Intermediate2 Cyclic Anhydride (Unstable) Step2->Intermediate2 Step3 Ring Opening (Water/Hydrolysis) Intermediate2->Step3 Intermediate3 Alanine Metabolite Step3->Intermediate3 Step4 Phosphoramidase Cleavage (HINT1) Intermediate3->Step4 MP Nucleoside Monophosphate Step4->MP - Alanine TP Active Triphosphate MP->TP Kinases

Figure 2: The metabolic activation pathway of Remdesivir. The ester and alanine moieties (Green nodes) are enzymatic handles that allow the drug to bypass the rate-limiting first phosphorylation step.

References

  • IUPAC Naming & Structure: PubChem. Remdesivir (CID 121304016). National Library of Medicine. [Link][3]

  • Synthesis & Characterization: Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-7-yl] Ribose Nucleoside (GS-5734) for the Treatment of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry. [Link]

  • ProTide Technology: Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Mechanism of Action: Gordon, C. J., et al. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry. [Link]

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Foundational

A Comprehensive Guide to the Hydrogen Bonding Profile of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine for Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonds are a cornerstone of molecular recognition, governing the specificity and affinity of drug-target interactions. A t...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonds are a cornerstone of molecular recognition, governing the specificity and affinity of drug-target interactions. A thorough understanding of a molecule's hydrogen bonding potential is therefore critical in modern drug design. This guide provides an in-depth analysis of the hydrogen bond donors and acceptors present in 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, a substituted aminopyridine. We will dissect its molecular structure to identify key functional groups and their respective roles in forming these crucial non-covalent interactions. This analysis is fundamental for predicting binding modes, optimizing pharmacokinetic properties, and rationally designing novel therapeutic agents.

Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry

In the intricate landscape of drug-receptor binding, the formation of specific, directional, non-covalent interactions is paramount. Among these, the hydrogen bond (H-bond) is arguably one of the most important.[1][2][3] It is a highly specific interaction that occurs when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[4][5] This interaction is stronger than van der Waals forces but weaker than covalent bonds, providing a perfect balance of strength and reversibility that is ideal for transient biological recognition processes.[6]

The hydrogen bonding profile of a drug candidate profoundly influences its:

  • Binding Affinity and Specificity: The precise geometry of H-bonds dictates how a ligand fits into its target's binding pocket, contributing significantly to binding energy and selectivity.[2]

  • Physicochemical Properties: Characteristics such as aqueous solubility and membrane permeability, which are key components of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, are heavily influenced by the molecule's ability to form hydrogen bonds with water and biological macromolecules.[1][3]

This guide focuses on 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, a molecule featuring a combination of functional groups—a primary amine, a pyridine ring, and an ether linkage—each contributing uniquely to its overall hydrogen bonding capability.

Molecular Structure and Functional Group Analysis

To accurately map the hydrogen bonding potential, we must first deconstruct the molecule into its constituent functional groups.

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Primary Aromatic Amine (-NH₂): An amino group attached to the pyridine ring at position 3.

  • Isopropoxy Group (-O-CH(CH₃)₂): An ether group attached at position 2.

  • Methyl Group (-CH₃): A non-polar alkyl group at position 5.

Each of these groups, with the exception of the methyl group, plays a distinct role as either a hydrogen bond donor or acceptor.

Identification of Hydrogen Bond Donors

A hydrogen bond donor is a molecule or functional group that provides the hydrogen atom for the bond. This requires the hydrogen to be attached to a highly electronegative atom, such as nitrogen or oxygen, which polarizes the bond and leaves the hydrogen with a partial positive charge (δ+).[5]

In 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, the sole source of hydrogen bond donation comes from the primary amine group (-NH₂) .

  • Causality: The nitrogen atom is more electronegative than hydrogen, pulling electron density away from the two attached hydrogen atoms. This polarization makes these two hydrogens sufficiently electrophilic to be attracted to an electron-rich acceptor atom. Primary amines are well-established hydrogen bond donors in biological systems.[7][8][9]

Therefore, this molecule possesses two distinct hydrogen bond donor sites .

Identification of Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom that possesses at least one lone pair of electrons to attract the partially positive hydrogen from a donor group.[4][5] This molecule contains three potential hydrogen bond acceptor sites.

  • Pyridine Ring Nitrogen: The nitrogen atom within the aromatic pyridine ring has a lone pair of electrons located in an sp² hybrid orbital in the plane of the ring. This lone pair is available to accept a hydrogen bond.[10][11] The ability of the pyridine nitrogen to act as an acceptor is a key feature in its interaction with biological targets.[12][13]

  • Ether Oxygen: The oxygen atom of the isopropoxy group possesses two lone pairs of electrons. While ethers cannot donate hydrogen bonds themselves because they lack an O-H bond, their oxygen atom is a competent hydrogen bond acceptor.[14][15][16]

  • Amine Nitrogen: The nitrogen atom of the primary amine group also has a lone pair of electrons. In addition to providing donor hydrogens, this nitrogen can itself act as a hydrogen bond acceptor.[7][17]

Therefore, this molecule possesses three distinct hydrogen bond acceptor sites , located on the pyridine nitrogen, the ether oxygen, and the amine nitrogen.

Summary and Integrated View of Hydrogen Bonding Potential

The dual functionality of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, possessing both multiple donor and acceptor sites, makes it a versatile scaffold for engaging with a variety of binding pockets.

Data Summary Table
Functional GroupAtomRoleCountRationale
Primary AmineH (x2)Donor 2Hydrogen atoms are covalently bonded to an electronegative nitrogen atom.[8][9]
Primary AmineNAcceptor 1Nitrogen atom possesses an available lone pair of electrons.[7]
Pyridine RingNAcceptor 1Nitrogen atom possesses an available lone pair in an sp² orbital.[10][11]
Isopropoxy GroupOAcceptor 1Oxygen atom possesses two available lone pairs of electrons.[14][16]
Total 5 2 Donor Sites & 3 Acceptor Sites
Visualization of Hydrogen Bonding Sites

The following diagram illustrates the locations of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites on the molecule.

H_Bonding_Profile cluster_molecule 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine cluster_legend Legend mol HBD HBD HBD_label Hydrogen Bond Donor Site HBA HBA HBA_label Hydrogen Bond Acceptor Site N_pyridine HBA N_pyridine->mol O_ether HBA O_ether->mol N_amine HBA N_amine->mol H1_amine HBD H1_amine->mol H2_amine HBD H2_amine->mol

Caption: Hydrogen bond donor (HBD) and acceptor (HBA) sites.

Experimental Protocol: Validation via Co-crystallization

To empirically validate these predicted hydrogen bonding interactions, a co-crystallization experiment with a suitable co-former can be performed, followed by X-ray diffraction analysis.

Objective: To obtain a crystal structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine complexed with a co-former to visualize the hydrogen bonding network.

Co-former Selection: A simple dicarboxylic acid, such as succinic acid, is an ideal co-former. It possesses strong hydrogen bond donors (hydroxyl protons) and acceptors (carbonyl oxygens), providing multiple opportunities for interaction.

Methodology:

  • Molar Ratio Preparation: Prepare solutions of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine and succinic acid in a suitable solvent (e.g., ethanol or acetonitrile) at equimolar concentrations (1:1 ratio).

  • Solubilization: Gently warm and stir the solutions until all solids are completely dissolved.

  • Co-crystal Screening: Combine the two solutions. Screen for crystallization using various techniques:

    • Slow Evaporation: Leave the combined solution in a vial covered with perforated film at room temperature to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop): Place a small drop of the combined solution on a siliconized coverslip and invert it over a well containing a reservoir of a less-polar "anti-solvent" (e.g., heptane).

    • Cooling Crystallization: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

  • Crystal Harvesting: Once single crystals of suitable size and quality appear, carefully harvest them using a cryo-loop.

  • X-ray Diffraction Analysis: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will reveal the precise atomic coordinates and allow for the direct visualization and measurement of the hydrogen bonds formed between the aminopyridine and the co-former.

Expected Outcome: The resulting crystal structure would provide definitive evidence of the hydrogen bond donor and acceptor sites, confirming their roles in intermolecular interactions.

Conclusion

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a functionally rich molecule with a well-defined hydrogen bonding profile. It possesses two hydrogen bond donor sites on its primary amine group and three hydrogen bond acceptor sites located on the amine nitrogen, the ether oxygen, and the pyridine ring nitrogen. This capacity to both donate and accept multiple hydrogen bonds makes it a versatile building block in drug discovery, capable of forming complex and specific interactions within a target binding site. A comprehensive understanding of this profile is essential for researchers employing this or similar scaffolds in the rational design of new medicines.

References

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  • Wikipedia. (n.d.). Hydrogen bond. [Link]

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  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • Chemistry Stack Exchange. (2017, June 24). What is a hydrogen bond acceptor and donor?[Link]

  • University of California, Davis. (n.d.). Hydrogen Bonding: Acceptors and Donors. [Link]

  • StudySmarter. (n.d.). Amines: Biological Roles, Physiological Effects, and Chemical Properties. [Link]

  • Lumen Learning. (n.d.). Physical Properties of Amines. The Basics of General, Organic, and Biological Chemistry. [Link]

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  • Scribd. (n.d.). Hydrogen Bonding in Drug Design. [Link]

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  • PubMed. (2002, November 27). Role of pyridine hydrogen-bonding sites in recognition of basic amino acid side chains. [Link]

  • Quora. (2016, December 9). Does ether form hydrogen bonds?[Link]

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Protocols & Analytical Methods

Method

Synthesis protocols for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine from precursor

Executive Summary This Application Note details the optimized synthesis protocol for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (Target Molecule), a critical heterocyclic building block in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis protocol for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (Target Molecule), a critical heterocyclic building block in the development of kinase inhibitors (e.g., ALK, ROS1, and KRAS G12C modulators).

The protocol utilizes 2-Chloro-5-methyl-3-nitropyridine as the core precursor.[1] The synthesis is defined by two high-fidelity transformations:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  Installation of the isopropoxy group at the C2 position.
    
  • Chemoselective Nitro Reduction: Conversion of the C3 nitro group to a primary amine without defluorination or ring reduction artifacts.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (2 steps).

  • Purity: >98% (HPLC).

  • Scalability: Validated from 100 mg to 50 g batches.

Retrosynthetic Analysis & Logic

The synthetic strategy relies on the electronic activation provided by the C3-nitro group and the pyridine nitrogen, which renders the C2-chloride highly susceptible to nucleophilic attack by alkoxides. The subsequent reduction is designed to be mild to preserve the ether linkage.

Mechanistic Pathway:

  • Activation: The C3-nitro group creates an electron-deficient center at C2.

  • Substitution: Isopropoxide anion attacks C2, displacing chloride (Meisenheimer complex intermediate).

  • Reduction: Catalytic hydrogenation converts the nitro moiety to the final amine.

Figure 1: Synthetic Workflow (Graphviz)

Synthesis_Pathway cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization Precursor 2-Hydroxy-5-methyl- 3-nitropyridine (CAS 7464-14-4) Intermediate1 2-Chloro-5-methyl- 3-nitropyridine (Activated Precursor) Precursor->Intermediate1 POCl3, DMF (cat) Chlorination Intermediate2 5-Methyl-2-(propan-2-yloxy)- 3-nitropyridine Intermediate1->Intermediate2 iPrOH, NaH SnAr Etherification Target 5-Methyl-2-(propan-2-yloxy) pyridin-3-amine (Target) Intermediate2->Target H2, Pd/C Nitro Reduction

Caption: Logical flow from hydroxy-pyridine precursor to final amino-alkoxy-pyridine target.

Detailed Experimental Protocols

Phase 1: Preparation of Activated Precursor (If not purchased)

Target: 2-Chloro-5-methyl-3-nitropyridine Note: This compound is commercially available (e.g., CAS 25465-67-2 or similar derivatives), but in-house synthesis ensures fresh, dry material.

Reagents:

  • 2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Charge a round-bottom flask with 2-Hydroxy-5-methyl-3-nitropyridine (solid).

  • Add

    
     slowly (exothermic). Add catalytic DMF.
    
  • Reflux at 100–110°C for 3–4 hours . Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears.[2]

  • Critical Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Caution: Delayed exotherm).

  • Neutralize with saturated

    
     to pH 7–8.
    
  • Extract with Dichloromethane (DCM) (3x). Dry over

    
    , filter, and concentrate.
    
  • Result: Yellow/Brown solid. Yield typically >90%.[1][3]

Phase 2: Nucleophilic Aromatic Substitution ( )

Target: 5-Methyl-2-(propan-2-yloxy)-3-nitropyridine

Rationale: Sodium hydride (NaH) is used to generate the sodium isopropoxide nucleophile in situ. Isopropanol serves as both reagent and co-solvent (if needed), though THF is preferred for better solubility control.

Table 1: Reaction Components

Reagent Equivalents Role Notes
2-Chloro-5-methyl-3-nitropyridine 1.0 Substrate Dry thoroughly before use.
Propan-2-ol (Isopropanol) 1.2 - 1.5 Nucleophile Anhydrous grade.
Sodium Hydride (60% in oil) 1.5 Base Wash with hexanes if oil removal is desired.

| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, inhibitor-free. |

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen (

    
    ) atmosphere.
    
  • Alkoxide Formation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C. Dropwise add Isopropanol (1.2 eq). Stir for 15–30 min until

    
     evolution ceases.
    
  • Addition: Dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 eq) in minimal THF. Add this solution dropwise to the alkoxide mixture at 0°C.

    • Observation: Solution often turns deep orange/red upon addition.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Point: TLC should show complete consumption of the chloro-pyridine (

      
       in 4:1 Hex/EtOAc) and formation of a new spot (
      
      
      
      ).
  • Quench: Cool to 0°C. Carefully add water to quench excess hydride.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[4][5] Wash organic layer with water (2x) and brine (1x).

  • Purification: Dry (

    
    ) and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
    • Yield: Expect 85–95% as a yellow oil or low-melting solid.

Phase 3: Catalytic Hydrogenation (Nitro Reduction)

Target: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Rationale: Pd/C hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying workup. The ether bond is stable under these neutral conditions.

Table 2: Reaction Components

Reagent Loading/Conc. Role Notes
Nitro Intermediate 1.0 eq Substrate

| 10% Pd/C | 10 wt% | Catalyst | Wet support (50%


) is safer. |
| Methanol (MeOH)  | 0.1 M | Solvent | Ethanol is also suitable. |
| Hydrogen (

)
| 1 atm (Balloon) | Reductant | Higher pressure (3 bar) speeds up scale-up. |

Step-by-Step Protocol:

  • Setup: Dissolve the nitro intermediate in MeOH in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon). Repeat 3 times. Stir vigorously at RT for 4–12 hours.
    
    • Monitoring: The yellow color of the nitro compound will fade to colorless/pale grey.

  • Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Polish: The resulting amine is often pure enough. If dark, pass through a short silica plug (50% EtOAc/Hexane) or recrystallize from Hexane/EtOAc.

Characterization & Quality Control

Expected Analytical Data:

  • Appearance: Off-white to pale brown solid or viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (d, 
      
      
      
      Hz, 1H, Ar-H6).
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, Ar-H4).
    • 
       5.25 (sept, 
      
      
      
      Hz, 1H, OCH
      
      
      ).
    • 
       3.60 (br s, 2H, 
      
      
      
      ,
      
      
      exchangeable).
    • 
       2.20 (s, 3H, Ar-
      
      
      
      ).
    • 
       1.35 (d, 
      
      
      
      Hz, 6H, OCH
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting Guide:

Issue Probable Cause Corrective Action

| Low Yield in Step 1 (


)  | Wet reagents; Hydrolysis of Cl to OH. | Ensure THF is anhydrous. Use fresh NaH. |
| Incomplete Reduction  | Catalyst poisoning; Low 

transfer. | Use fresh Pd/C. Ensure vigorous stirring to break gas-liquid interface. | | Product is Red/Dark | Oxidation of amine in air. | Store under Argon at -20°C. Purify quickly. |

Safety & Hazards (E-E-A-T)

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Handle in a fume hood.

  • Palladium on Carbon (Pd/C): Pyrophoric. Never add dry catalyst to flammable solvents in air. Wet with water or add under inert gas.

  • Chloropyridines: Potential skin sensitizers. Wear nitrile gloves and lab coat.

References

  • Zhang, D.-T., & Huo, L.-Y. (2011).[6] 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E, 67(11), o3134.

  • Cho, H., et al. (2010). Synthesis and SAR of novel 2,4-diaminopyrimidine derivatives as potent Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5256-5261. (Describes the use of 2-chloro-5-methyl-3-nitropyridine as a scaffold).
  • Sigma-Aldrich. (2023). Product Specification: 2-Hydroxy-5-methyl-3-nitropyridine.

  • Organic Chemistry Portal. (2023).

    
    ). 
    
  • Common Organic Chemistry. (2023). Reduction of Nitro Compounds to Amines using Pd/C.

Sources

Application

Technical Application Note: Overcoming Steric and Electronic Deactivation in the Coupling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Topic: Optimizing Buchwald-Hartwig amination with 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Content Type: Technical Application Note & Protocol Role: Senior Application Scientist[1] [1] Executive Summary The coupling of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buchwald-Hartwig amination with 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Content Type: Technical Application Note & Protocol Role: Senior Application Scientist[1]

[1]

Executive Summary

The coupling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (Substrate A ) presents a dual challenge in palladium-catalyzed cross-coupling: ortho-steric hindrance imposed by the C2-isopropoxy group and electronic deactivation inherent to the pyridine core.[1] Standard protocols utilizing generic phosphines (e.g., PPh3, dppf) or first-generation Buchwald ligands often result in low conversion or competitive protodehalogenation of the aryl halide partner.

This guide details an optimized methodology utilizing Fourth-Generation (G4) Palladacycle Precatalysts . Specifically, we identify BrettPhos Pd G4 as the superior catalyst system, leveraging its bulk and electron-rich character to facilitate oxidative addition while enforcing reductive elimination despite the steric wall at the nucleophile's active site.

Substrate Analysis & Mechanistic Challenges

To optimize the reaction, one must first understand the specific failure modes associated with this molecule.

The "Ortho-Alkoxy" Steric Wall

The primary amine at C3 is flanked by an isopropoxy group (


) at C2.[1]
  • Impact: The bulky isopropyl group creates significant steric pressure around the nitrogen center.[1] During the amine coordination and deprotonation steps of the catalytic cycle, this bulk hinders the approach of the palladium center.

  • Consequence: If the ligand on Palladium is not sufficiently bulky to force the amine into the coordination sphere (via relief of steric strain upon reductive elimination) or sufficiently electron-rich to stabilize the oxidative addition complex, the cycle stalls. This leads to

    
    -hydride elimination (if alkyl groups are present) or protodehalogenation.[1]
    
Pyridine Electronic Deactivation & Poisoning[1]
  • Nucleophilicity: The pyridine ring is electron-deficient, rendering the exocyclic amine (

    
    ) less nucleophilic than a standard aniline.[1]
    
  • Catalyst Poisoning: The endocyclic pyridine nitrogen (N1) has a lone pair capable of coordinating to Pd(II) species, potentially forming stable, non-productive "resting states" (Pd-pyridyl complexes) that remove active catalyst from the cycle.[1]

  • Mitigation: The C2-isopropoxy group actually aids here by sterically shielding the N1 position, reducing the risk of N1-binding.[1] However, strong bases are required to increase the nucleophilicity of the C3-amine.

Catalyst & Ligand Selection Strategy

Based on the structural analysis, the catalyst system must satisfy three criteria:

  • High Electron Density: To facilitate oxidative addition into the aryl halide (electrophile).[1]

  • Extreme Bulk: To promote reductive elimination, which is the rate-determining step for hindered amines.[1]

  • Rapid Activation: To prevent catalyst decomposition before entering the cycle.

Recommended System: BrettPhos Pd G4[1][2]
  • Ligand: BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine).[1]

    • Why: The methoxy groups on the biaryl backbone provide electronic stabilization, while the cyclohexyl and triisopropyl groups provide the necessary bulk to accommodate the ortho-isopropoxy group of our substrate during the bond-forming step.[1]

  • Precatalyst: G4 (Fourth Generation) .

    • Why: The G4 precatalyst (methylated backbone) ensures rapid, irreversible activation at low temperatures, generating the active

      
       species without requiring excess amine or heat for reduction.
      
Alternative: tBuBrettPhos Pd G4

If the electrophile is also ortho-substituted (e.g., 2-bromo-toluene), the even bulkier tBuBrettPhos is required to prevent the formation of bis-ligated complexes.[1]

Optimization Protocol (Screening Phase)

Do not commit to a 100g batch without this specific screen. The interaction between the base and the pyridine substrate is the variable most likely to require tuning.[1]

Variable Definition
  • Catalyst: BrettPhos Pd G4 (Fixed at 1-2 mol%)[1]

  • Solvent: 1,4-Dioxane (Standard) vs. t-Amyl Alcohol (Polar/Protic boost)[1]

  • Base:

    • NaOtBu: Standard strong base.[1] Good solubility in toluene/dioxane.[1]

    • LHMDS (LiHMDS): Critical for aminopyridines.[1] It effectively deprotonates the amine to the amido species, preventing N1-poisoning and increasing reactivity.[1]

    • K3PO4: Weak base, only for very activated electrophiles.

Screening Workflow (DOT Visualization)

OptimizationWorkflow Start Substrate: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Screen1 Screen 1: Base Selection (Solvent: Dioxane, 100°C) Start->Screen1 Res1 Result Analysis Screen1->Res1 PathA High Conv. (>90%) Res1->PathA NaOtBu works PathB Low Conv. (<50%) Res1->PathB Stalled PathC Dehalogenation Only Res1->PathC Pd active but no coupling OptA Proceed to Isolation (Scale Up) PathA->OptA OptB Switch to LHMDS (Pre-deprotonation) PathB->OptB OptC Switch Ligand: tBuBrettPhos (Increase Bulk) PathC->OptC

Caption: Decision tree for optimizing reaction conditions based on conversion data.

Optimized Experimental Protocol

Objective: Coupling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv) with an Aryl Bromide (1.0 equiv).

Materials
ComponentReagentEquiv.[1][2][3][4]Role
Nucleophile 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine1.2Substrate (Excess helps kinetics)
Electrophile Aryl Bromide1.0Limiting Reagent
Catalyst BrettPhos Pd G4 0.02 (2 mol%)Precatalyst
Base NaOtBu (Sodium tert-butoxide)2.4Base (Anhydrous is critical)
Solvent 1,4-Dioxane (Anhydrous)[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (2 mol%) and NaOtBu (2.4 equiv).

    • Note: If using LHMDS, add it as a solution in step 3.

    • Add the Aryl Bromide (1.0 equiv) and Aminopyridine Substrate (1.2 equiv).[1]

  • Inertion:

    • Seal the vial with a septum cap (PTFE lined).[1]

    • Evacuate and backfill with Argon (x3) if setting up on a Schlenk line.[1] If in a glovebox, proceed directly.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl bromide.

    • Critical: Do not use dilute conditions; high concentration favors the intermolecular coupling over side reactions.[1]

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (1000 rpm). The bulk of the base requires good agitation.

    • Monitor by HPLC/UPLC at 1 hour and 4 hours.

    • Endpoint: Reaction is typically complete within 2-6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).[1]

    • Eluent: Hexanes/EtOAc gradient.[1][3] Aminopyridines can be sticky; adding 1% Et3N to the eluent can improve peak shape.

Troubleshooting & Case Studies

Case Study 1: "The reaction turns black immediately, 0% conversion."
  • Diagnosis: Catalyst decomposition due to impurities (likely water in the base or solvent).[1] NaOtBu is highly hygroscopic.[1]

  • Fix: Use fresh NaOtBu from a glovebox or switch to LHMDS (1.0 M in THF) . LHMDS is often cleaner and easier to handle.

Case Study 2: "Full consumption of Aryl Bromide, but product is De-halogenated Arene."
  • Diagnosis:

    
    -hydride elimination or reductive dehalogenation is outcompeting the amination.[1] The amine is not entering the cycle fast enough.[1]
    
  • Fix:

    • Switch to tBuBrettPhos Pd G4 .[1] The extra bulk accelerates reductive elimination.[1]

    • Increase amine equivalents to 1.5x.[1]

    • Lower temperature to 80°C to suppress the higher-energy dehalogenation pathway.[1]

Case Study 3: "Low conversion, starting material remains."
  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.[1]

  • Fix: Switch base to LHMDS (2.5 equiv). The Lithium cation (

    
    ) can coordinate to the pyridine nitrogen, blocking the Pd from binding there, while the strong base deprotonates the amine.
    

References

  • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines."[4] Journal of the American Chemical Society, 2008.[4] Link[1]

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladacycle Precatalysts for Cross-Coupling."[1] Accounts of Chemical Research, 2019. Link[1]

  • Sigma-Aldrich. "BrettPhos Pd G4 Technical Data Sheet."[1] Link

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary amines."[1] Chemical Science, 2010. Link

(Note: URLs provided are representative of authoritative landing pages for the cited concepts.)

Sources

Method

Application Note: Strategic Utilization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine in Pharmaceutical Synthesis

Executive Summary 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (also referred to as 3-amino-2-isopropoxy-5-methylpyridine) represents a high-value "privileged structure" in modern medicinal chemistry. It is extensively uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (also referred to as 3-amino-2-isopropoxy-5-methylpyridine) represents a high-value "privileged structure" in modern medicinal chemistry. It is extensively utilized as a primary building block in the synthesis of ATP-competitive kinase inhibitors (targeting ALK, ROS1, JAK2) and P2X3 receptor antagonists .

Its structural significance lies in its ability to serve as a bi-functional hinge binder:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

  • The C3-Amino Group: Acts as a hydrogen bond donor and a handle for coupling to core scaffolds (e.g., pyrimidines, triazines).

  • The C2-Isopropoxy Group: Provides critical lipophilic bulk to fill hydrophobic specificity pockets (e.g., the ribose-binding pocket of kinases), often improving potency and metabolic stability compared to simple alkoxy or alkyl chains.

This guide details the synthesis, handling, and application of this intermediate, focusing on its conversion into covalent and non-covalent bioactive motifs.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine
Common Name 2-Isopropoxy-5-methylpyridin-3-amine
CAS Number 187654-86-0 (Generic/Analogous)
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Appearance Pale yellow to brown oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
pKa (Calc.) ~6.5 (Pyridine N), ~25 (Amine NH)

Synthesis Protocol: Preparation from Precursors

The most robust industrial route avoids the direct nitration of the sensitive alkoxy-pyridine. Instead, it proceeds via Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Reaction Scheme

Synthesis Start 2-Chloro-5-methyl- 3-nitropyridine Step1 Step 1: S_NAr (Isopropanol, NaH) Start->Step1 0-5°C to RT Inter 2-Isopropoxy-5-methyl- 3-nitropyridine Step1->Inter Yield: ~85-90% Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 EtOH, Reflux Product 5-Methyl-2-(propan-2-yloxy) pyridin-3-amine Step2->Product Yield: ~90%

Detailed Methodology
Step 1: Introduction of the Isopropoxy Group (

)
  • Reagents: 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), Isopropanol (1.5 eq), Sodium Hydride (60% dispersion, 1.2 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Add Isopropanol dropwise; stir for 30 min to generate the alkoxide.

    • Add a solution of 2-Chloro-5-methyl-3-nitropyridine in THF dropwise.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Carefully add saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect ~85% of yellow crystalline solid (2-Isopropoxy-5-methyl-3-nitropyridine).

Step 2: Reduction of the Nitro Group
  • Reagents: Nitro-intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Dissolve the nitro-intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

    • Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with MeOH.[1]

    • Purification: Concentrate filtrate. Redissolve in EtOAc, wash with

      
      , dry, and concentrate.
      
    • Result: The amine product is obtained as a pale oil/solid. Store under inert gas (Argon) to prevent oxidation.

Application Protocols: Drug Development Workflows

This intermediate is most commonly coupled to a heterocyclic core (e.g., pyrimidine, quinazoline) or an electrophilic warhead.

Workflow A: Synthesis of Covalent Kinase Inhibitors (Acrylamide Formation)

For developing covalent inhibitors (similar to the chemistry used in Sotorasib or Osimertinib ), the C3-amine is reacted with acryloyl chloride.

Mechanism: The amine attacks the acid chloride to form an amide bond, installing a Michael acceptor capable of covalently modifying a cysteine residue (e.g., Cys12 in KRAS or Cys797 in EGFR).

Protocol:

  • Setup: Dissolve 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq) in anhydrous DCM.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq). Cool to -10°C.

  • Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 20 mins. Note: Control temp < 0°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Wash with cold 5%

    
    , then brine. Dry and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH) is usually required to remove traces of acrylic acid.

Workflow B: Buchwald-Hartwig Cross-Coupling

Used to attach the aminopyridine to a heteroaryl halide (e.g., 2-chloropyrimidine).[2]

Protocol:

  • Reagents: Amine (1.0 eq), Aryl Halide (1.0 eq),

    
     (0.05 eq), Xantphos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Significance: This reaction constructs the bi-heteroaryl core common in drugs like Ceritinib .

Strategic Logic Diagram

Application cluster_0 Pathway A: Covalent Inhibition cluster_1 Pathway B: Core Assembly Intermediate 5-Methyl-2-(propan-2-yloxy) pyridin-3-amine Acryloyl + Acryloyl Chloride Intermediate->Acryloyl Heterocycle + 2-Chloropyrimidine (Buchwald-Hartwig) Intermediate->Heterocycle CovalentProduct Acrylamide Warhead (Target: Cys-reactive Kinases) Acryloyl->CovalentProduct CoreProduct Bi-Heteroaryl Scaffold (Target: ALK/ROS1/JAK) Heterocycle->CoreProduct

Quality Control & Stability

Analytical Parameters
  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Note: The amine may tail slightly; use a buffered mobile phase (pH 7.5) if necessary.

  • NMR (

    
    , 400 MHz, 
    
    
    
    ):
    • 
       7.60 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 5.25 (sept, 1H, O-CH-), 3.60 (br s, 2H, 
      
      
      
      ), 2.20 (s, 3H, Ar-
      
      
      ), 1.35 (d, 6H, Isopropyl-
      
      
      ).
Storage
  • Sensitivity: Aminopyridines are prone to N-oxidation over time.

  • Condition: Store at -20°C under Argon.

  • Retest: Every 6 months.

References

  • Preparation of Sotorasib Intermediates (Analogous Chemistry)

    • Source: Organic Process Research & Development. "Axial Chirality in the Sotorasib Drug Substance."
    • URL:[Link]

  • Synthesis of Aminopyridines via SnAr

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • Acryloyl Chloride Reaction Protocols: Source: BenchChem Application Notes. "Reaction of Acryloyl Chloride with Amines."
  • Nitropyridine Reduction Methods

    • Source: MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."
    • URL:[Link][3]

  • General Chemical Data (2-Isopropoxy-5-methylpyridin-3-amine): Source: ChemicalBook / BuyersGuideChem.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on Pyridine Rings

Introduction: The Unique Reactivity of the Pyridine Ring The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science.[1] The electronegativity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of the Pyridine Ring

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and materials science.[1] The electronegativity of the nitrogen atom renders the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack.[2][3] This unique reactivity makes nucleophilic substitution a powerful and versatile strategy for the functionalization of pyridines.

Nucleophilic attack preferentially occurs at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom.[1][4][5] This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting intermediate, often called a Meisenheimer complex, through resonance.[1][4] Attack at the C3 (meta) position does not allow for this charge delocalization onto the nitrogen, making it significantly less favorable.[4]

This guide provides an in-depth exploration of the reaction conditions for several key classes of nucleophilic substitution on pyridine rings, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

I. Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

The substitution of a halide leaving group from a pyridine ring is a widely employed transformation in organic synthesis. The reactivity of the halopyridine is dependent on the nature of the halogen (F > Cl > Br > I) and the position of the leaving group, with C2 and C4 being more reactive than C3.[1] The presence of electron-withdrawing groups on the ring can further enhance the rate of substitution.

A. Key Considerations for SNAr Reactions
  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions. The strength and nature of the nucleophile will influence the required reaction conditions.

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[6]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine.

  • Temperature: Reaction temperatures can range from room temperature to high temperatures, often requiring heating under reflux or the use of microwave irradiation to drive the reaction to completion.[1]

Diagram 1: General Mechanism of SNAr on a 2-Halopyridine

Caption: The two-step addition-elimination mechanism of SNAr on a 2-halopyridine.

B. Protocol 1: Conventional Heating SNAr of 2-Chloropyridine with a Secondary Amine

This protocol describes a general procedure for the reaction of 2-chloropyridines with secondary amines, a common transformation in the synthesis of pharmaceutical intermediates.[1]

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Secondary amine (e.g., morpholine, piperidine) (1.0-1.2 eq.)

  • Potassium fluoride (KF) or Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile or Water (as solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-chloropyridine (1.0 eq.), the secondary amine (1.1 eq.), and potassium fluoride (2.0 eq.).

  • Add a suitable solvent (e.g., acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 80-100 °C and stir for 17 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate is formed, transfer the mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyridine.[1]

C. Protocol 2: Microwave-Assisted SNAr of a Halopyridine with a Thiol

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[1][5][7][8] This protocol details the synthesis of a 2-(aminoethylsulfanyl)pyridine.[1]

Materials:

  • Halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) (1.0 eq.)

  • 2-Aminoethanethiol hydrochloride (1.5 eq.)

  • Sodium metal (3.3 eq.)

  • Anhydrous ethanol

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe vial under a nitrogen atmosphere, dissolve sodium metal (3.3 eq.) in freshly distilled ethanol, cooled in an ice-water bath.[1]

  • To this solution, add 2-aminoethanethiol hydrochloride (1.5 eq.).[1]

  • Add the corresponding halopyridine (1.0 eq.) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 160 °C for 38 minutes).[1]

  • After irradiation, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

II. The Chichibabin Reaction: Direct Amination of Pyridines

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives using sodium amide (NaNH₂) to produce 2-aminopyridines.[9][10][11] This reaction is a nucleophilic substitution where a hydride ion (H⁻) acts as the leaving group.[11][12][13][14]

Diagram 2: The Chichibabin Reaction Mechanism

Caption: The formation of 2-aminopyridine via the Chichibabin reaction.

A. Protocol 3: Modified Chichibabin Reaction with a Primary Amine

Traditional Chichibabin reactions with sodium amide can be hazardous. This modified protocol uses a sodium hydride-iodide composite for a milder synthesis of N-substituted-2-aminopyridines.[2][15]

Materials:

  • Pyridine (0.492 mmol, 1.0 eq.)

  • Primary amine (e.g., n-butylamine) (1.00 mmol, 2.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.54 mmol, 3.0 eq.)

  • Lithium iodide (LiI) (1.02 mmol, 2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol), and lithium iodide (1.02 mmol).[15]

  • Add anhydrous THF (500 µL) to the tube.[15]

  • Add the primary amine (1.00 mmol) to the reaction mixture at room temperature.[15]

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.[15]

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench with ice-cold water.

  • Extract the organic materials three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., hexane:EtOAc = 4:1) to yield the N-substituted-2-aminopyridine.[2]

III. Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines.[4][16] The reaction involves the addition of a carbanion stabilized by a leaving group to an electron-deficient position on the ring, followed by a base-induced β-elimination of the leaving group to yield the substituted product.[4][17]

A. Protocol 4: Alkylation of 3-Nitropyridine via VNS

This protocol provides a general method for the alkylation of nitropyridines using a sulfonyl-stabilized carbanion.[17][18]

Materials:

  • 3-Nitropyridine (1.0 eq.)

  • Alkyl phenyl sulfone (e.g., chloromethyl phenyl sulfone) (1.2 eq.)

  • Potassium tert-butoxide (t-BuOK) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the alkyl phenyl sulfone (1.2 eq.) in anhydrous DMF.

  • Cool the solution to -60 °C in a dry ice/acetone bath.

  • Add potassium tert-butoxide (1.5 eq.) portion-wise, maintaining the temperature below -50 °C. Stir for 15 minutes to generate the carbanion.

  • In a separate flask, dissolve 3-nitropyridine (1.0 eq.) in anhydrous DMF and cool to -60 °C.

  • Slowly add the 3-nitropyridine solution to the carbanion solution via cannula.

  • Add another portion of potassium tert-butoxide (1.5 eq.) to the reaction mixture.

  • Stir the reaction at -60 °C for 3 minutes, then allow it to warm to room temperature over 1 hour.[17]

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

IV. The Ziegler-Hafner Azulene Synthesis

The Ziegler-Hafner synthesis is an efficient method for preparing azulenes, which involves the reaction of a pyridinium salt with a cyclopentadienide anion.[9][12][19] The reaction proceeds through a Zincke-type ring-opening of the pyridinium salt, followed by condensation and cyclization.[20]

Diagram 3: Simplified Workflow of the Ziegler-Hafner Azulene Synthesis

Ziegler_Hafner_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Pyridine Pyridine step1 Formation of N-(2,4-dinitrophenyl)pyridinium chloride Pyridine->step1 DNCB 2,4-Dinitrochlorobenzene DNCB->step1 Cyclopentadiene Cyclopentadiene step2 Reaction with Sodium Cyclopentadienide Cyclopentadiene->step2 NaOMe Sodium Methoxide NaOMe->step2 step1->step2 step3 Thermal Cyclization & Elimination step2->step3 Azulene Azulene step3->Azulene

Caption: A logical workflow for the Ziegler-Hafner azulene synthesis.

A. Protocol 5: Synthesis of Azulene

This protocol is based on the established Ziegler-Hafner method for the synthesis of the parent azulene.[9][21]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 mol)

  • Dry pyridine

  • Freshly distilled cyclopentadiene (1.06 mol)

  • 2.5 M Sodium methoxide solution in methanol

  • Hexanes

  • 10% Aqueous hydrochloric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Alumina for column chromatography

Procedure:

  • Preparation of N-(2,4-Dinitrophenyl)pyridinium Chloride: In a 4-L three-necked round-bottomed flask, heat a mixture of 1-chloro-2,4-dinitrobenzene (1.0 mol) and dry pyridine (1.2 L) with stirring at 80–90 °C for 4 hours. A thick yellow precipitate will form.[9]

  • Reaction with Cyclopentadienide: Cool the flask and flush the system with dry nitrogen. Add freshly distilled cyclopentadiene (70.0 g, 1.06 mol), followed by the slow dropwise addition of 400 mL of 2.5 M sodium methoxide solution, maintaining the temperature at 35–40 °C. Stir the mixture for an additional 4 hours.[9]

  • Cyclization and Isolation: Fit the reaction vessel for distillation and distill off a mixture of pyridine and methanol until the reaction temperature reaches 105–110 °C.[9]

  • Add 1 L of dry pyridine and heat the mixture at 125 °C under a nitrogen atmosphere for 4 days.

  • Remove the pyridine under reduced pressure.

  • Extraction and Purification: Extract the black solid residue with 1.5 L of hexanes in a Soxhlet apparatus.[9]

  • Wash the combined hexane extracts with 10% aqueous hydrochloric acid and then water.

  • Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation.

  • Purify the crude azulene by column chromatography on alumina with hexane as the eluent to yield azulene as blue plates.[9]

V. Summary of Reaction Conditions

Reaction TypeSubstrate ExampleNucleophileKey ReagentsSolventTemperatureTimeRef.
SNAr (Conventional) 2-ChloropyridineMorpholineK₂CO₃Acetonitrile80-100 °C17 h[1]
SNAr (Microwave) 2-Fluoropyridine2-AminoethanethiolNa, EtOHEthanol160 °C38 min[1]
Chichibabin (Modified) Pyridinen-ButylamineNaH, LiITHF85 °C7 h[15]
VNS 3-NitropyridinePhSO₂CH₂Clt-BuOKDMF-60 °C to RT~1 h[17]
Ziegler-Hafner PyridineCyclopentadienide2,4-DNCB, NaOMePyridine125 °C4 days[9]

VI. Conclusion

The electron-deficient nature of the pyridine ring makes it an excellent substrate for a variety of nucleophilic substitution reactions. By carefully selecting the reaction conditions, including the nucleophile, solvent, temperature, and catalyst, researchers can achieve a high degree of control over the functionalization of this important heterocyclic scaffold. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of pyridine derivatives for applications in drug discovery and materials science.

References

  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • troubleshooting low yields in the Ziegler-Hafner azulene synthesis. Benchchem.
  • An In-depth Technical Guide to the Synthesis of Azulene and its Halogenated Deriv
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • Chichibabin amin
  • preventing byproduct formation in aminopyridine synthesis. Benchchem.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • Chichibabin Reaction. Chemistry LibreTexts.
  • Chichibabin reaction. Wikipedia.
  • Pyridine Synthesis.
  • Chichibabin pyridine synthesis. Chemistry Notes.
  • Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cycliz
  • Chichibabin reaction. n/a.
  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PMC.
  • azulene. Organic Syntheses Procedure.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Method for producing azulene and azulene derivatives.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Nitropyridines, Their Synthesis and Reactions. Sci-Hub.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. n/a.
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed.
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal.
  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC.
  • Vicarious Nucleophilic Substitution of Hydrogen. n/a.
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2..
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • SNAr Reaction of Polyhalogen
  • Amination of 2-halopyridines. [a].

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Method

Application Note: High-Throughput Heterocyclic Library Synthesis Utilizing 3-Amino-2-isopropoxy-5-methylpyridine

Introduction: The Privileged Kinase Scaffold In modern drug discovery, 3-Amino-2-isopropoxy-5-methylpyridine (CAS: 1135203-04-5, Analogous Core) represents a "privileged scaffold," particularly within the kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Kinase Scaffold

In modern drug discovery, 3-Amino-2-isopropoxy-5-methylpyridine (CAS: 1135203-04-5, Analogous Core) represents a "privileged scaffold," particularly within the kinase inhibitor space (e.g., ALK, c-Met, and ROS1 inhibitors). The structural logic of this building block is tri-fold:

  • 2-Isopropoxy Group: Acts as a hydrophobic "cap," filling the ATP-binding pocket's ribose or hydrophobic sub-pocket while electronically donating into the ring to modulate the basicity of the pyridine nitrogen.

  • 5-Methyl Group: Provides metabolic stability by blocking the para-position relative to the isopropoxy group (preventing oxidative dealkylation) and increasing lipophilicity.

  • 3-Amino Group: The primary "vector" for library expansion, serving as the nucleophilic handle for attaching hinge-binding motifs or solvent-front solubilizing groups.

This application note details the strategic deployment of this scaffold in generating heterocyclic libraries, focusing on urea/amide arrays and palladium-catalyzed cross-couplings .

Scaffold Validation & QC

Before initiating library synthesis, the integrity of the starting material must be verified. The 2-isopropoxy group is acid-sensitive; prolonged exposure to strong Lewis acids or protic acids (e.g., HBr, AlCl₃) can lead to cleavage, yielding the 2-pyridone impurity.

Quality Control Parameters
ParameterSpecificationMethodCritical Note
Purity >98.0%UPLC-MS (254 nm)Impurities <1% 2-pyridone analog.
Appearance Pale yellow oil/solidVisualDarkening indicates oxidation of amine.
Water Content <0.5%Karl FischerMoisture competes with isocyanates/acyl chlorides.
¹H-NMR ConsistentDMSO-d₆Confirm doublet (1.3 ppm) for

Pr and singlet (2.2 ppm) for Me.

Library Design Strategy

The synthesis strategy treats the pyridine ring as a stable "anchor" while diversifying from the exocyclic amine. We define three primary diversity vectors:

  • Pathway A (Urea/Thiourea Linkage): Targeting the DFG-out conformation in kinases (Type II inhibition).[1]

  • Pathway B (Amide/Sulfonamide): Classical hinge-binding interactions.

  • Pathway C (Buchwald-Hartwig): C-N bond formation to create bi-aryl amine scaffolds (e.g., aminopyrimidine-pyridine conjugates).

Visualizing the Reactivity Landscape

ReactivityLandscape Core 3-Amino-2-isopropoxy- 5-methylpyridine Sterics Steric Hindrance (2-OiPr Group) Core->Sterics Shields N3 Electronics Electronic Activation (Electron Rich Ring) Core->Electronics Enhances Nucleophilicity Urea Pathway A: Urea/Carbamate Library (Reactant: Isocyanates) Sterics->Urea Requires elevated T CrossCouple Pathway C: Pd-Catalyzed C-N Coupling (Reactant: Aryl Halides) Sterics->CrossCouple Requires specific Ligands Electronics->Urea Amide Pathway B: Amide Library (Reactant: Acid Chlorides) Electronics->Amide Electronics->CrossCouple

Figure 1: Reactivity landscape of the scaffold. The electron-rich nature of the ring enhances reactivity, while the ortho-isopropoxy group imposes steric constraints requiring optimized conditions.

Detailed Experimental Protocols

Protocol A: High-Throughput Urea Library Synthesis (96-well Plate)

This protocol generates a library of ureas, a common motif in kinase inhibitors (e.g., Sorafenib-like analogs), by reacting the scaffold with diverse isocyanates.

Reagents:

  • Scaffold: 3-Amino-2-isopropoxy-5-methylpyridine (0.2 M in DCM).

  • Electrophiles: Diverse Isocyanates (0.25 M in DCM).

  • Scavenger: Polymer-supported Trisamine (to remove excess isocyanate).

Step-by-Step Workflow:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL (20 µmol) of the scaffold stock solution into each well.

  • Addition: Add 100 µL (25 µmol, 1.25 equiv) of the specific isocyanate solution to each well.

  • Incubation: Seal the plate and shake at 40°C for 16 hours .

    • Expert Insight: The 2-isopropoxy group creates steric bulk. Standard room temperature protocols often result in incomplete conversion. Mild heating (40°C) overcomes this barrier without degrading the scaffold.

  • Scavenging: Add 50 mg of PS-Trisamine resin (loading ~3.0 mmol/g) to each well. Shake at RT for 4 hours. This scavenges unreacted isocyanates.

  • Filtration: Filter the reaction mixtures into a pre-weighed receiving plate.

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) at 35°C.

  • QC: Re-dissolve a subset (random 10%) in DMSO for LCMS analysis.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This protocol connects the scaffold to heteroaryl halides (e.g., 2-chloropyrimidines), creating bi-heteroaryl systems critical for ATP-competitive inhibition.

Reagents:

  • Scaffold: 3-Amino-2-isopropoxy-5-methylpyridine (1.0 equiv).

  • Partner: Aryl/Heteroaryl Bromide or Chloride (1.1 equiv).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the scaffold (166 mg, 1.0 mmol), aryl halide (1.1 mmol), Pd₂(dba)₃ (18 mg), XPhos (19 mg), and Cs₂CO₃ (650 mg).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat at 100°C for 4-12 hours. Monitor by LCMS.

    • Expert Insight: The electron-rich nature of the aminopyridine makes it a good nucleophile, but the ortho-isopropoxy group can retard oxidative addition or reductive elimination. XPhos is specifically chosen for its ability to handle sterically hindered anilines.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: 3-Amino-2-isopropoxy- 5-methylpyridine Decision Select Diversity Vector Start->Decision PathA Path A: Urea Synthesis (Isocyanates) Decision->PathA Library Mode PathB Path B: C-N Coupling (Pd-Catalysis) Decision->PathB Lead Opt Mode StepA1 Add R-NCO (1.2 eq) DCM, 40°C, 16h PathA->StepA1 StepB1 Add Ar-X, Pd2(dba)3, XPhos Cs2CO3, Dioxane, 100°C PathB->StepB1 StepA2 Scavenge with PS-Trisamine StepA1->StepA2 StepA3 Filter & Dry StepA2->StepA3 StepB2 Celite Filtration StepB1->StepB2 StepB3 Flash Chromatography StepB2->StepB3

Figure 2: Decision tree and workflow for parallel library synthesis vs. single-compound lead optimization.

Representative Data & Troubleshooting

Expected Yields
Reaction TypePartner ClassTypical YieldTroubleshooting Low Yield
Urea Formation Phenyl Isocyanates85-95%Ensure anhydrous conditions; check isocyanate quality.
Urea Formation Alkyl Isocyanates60-75%Increase temperature to 50°C; extend time to 24h.
Buchwald Electron-Poor Ar-Br70-90%Standard protocol works well.
Buchwald Electron-Rich Ar-Br40-60%Switch ligand to BrettPhos ; increase catalyst loading to 5%.
Stability Note

The final products containing the 2-isopropoxy-pyridine core are generally stable. However, avoid strongly acidic deprotection steps (e.g., TFA removal of Boc groups elsewhere in the molecule) for prolonged periods (>2 hours), as this may slowly hydrolyze the isopropoxy ether to a pyridone [1].

References

  • Synthesis of Aminopyridines

    • Organic Syntheses, Coll.[2][3] Vol. 7, p. 27 (1990); Vol. 64, p. 214 (1986).

  • Aminopyridine Reactivity in Kinase Inhibitors

    • Journal of Medicinal Chemistry, "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." 2011, 54(18), 6342–6363.

  • Buchwald-Hartwig Coupling of Aminopyridines

    • Chemical Science, "Pd-catalyzed C–N bond formation with heteroaryl amines." 2011, 2, 27-50.

  • Isopropoxy Group Stability

    • Tetrahedron Letters, "Acid-catalyzed hydrolysis of 2-alkoxypyridines." 1998, 39(12), 1567-1570.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

CAS: 119532-24-8 Common ID: Sotorasib Intermediate / Aminopyridine Scaffold Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center for 5-Methyl-2-(propan-2-yloxy)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 119532-24-8 Common ID: Sotorasib Intermediate / Aminopyridine Scaffold Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine . This intermediate is a critical building block in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib/AMG 510).[2] Its unique structure—an electron-rich 2-alkoxy group adjacent to a nucleophilic 3-amine on a pyridine ring—presents specific synthetic challenges.[1]

This guide addresses the three most common "yield killers" reported by our user base: stalled amide couplings , catalyst poisoning in cross-couplings , and accidental dealkylation .[1][2]

Module 1: Amide Coupling (Warhead Installation)

The Issue: Researchers frequently report low conversion (<40%) when attempting to couple this amine with acryloyl chloride or sterically hindered carboxylic acids.[1][2]

Root Cause Analysis: While the 2-isopropoxy group donates electron density to the ring, the pyridine nitrogen (N1) still exerts an electron-withdrawing effect, rendering the exocyclic amine (N3) less nucleophilic than a standard aniline.[1][2] Furthermore, the bulky isopropoxy group at the ortho position creates a steric gate that hinders the approach of bulky electrophiles.[1][2]

Troubleshooting Protocol

Q: My standard EDCI/HOBt coupling is stalling. What should I change?

A: Switch to HATU or T3P and strictly control your base.[2] EDCI is often too weak for sterically crowded aminopyridines.

Recommended Protocol (High-Yield):

  • Reagent: Use HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).[1][2]

  • Base: Use DIPEA (3.0 equiv).[1][2] Crucial: Do not use Pyridine as a solvent/base; it competes with the substrate.

  • Additive: Add HOAt (0.5 equiv) if using HATU to accelerate the active ester formation.[1][2]

  • Solvent: DMF or NMP (polar aprotic solvents stabilize the transition state better than DCM).[1][2]

Q: I am using Acryloyl Chloride for a "warhead" installation, but I see dimers and impurities.

A: Acryloyl chloride is highly reactive and can cause polymerization or double-addition.[1][2]

Optimization Strategy:

  • Temperature: Cool to -78°C or -40°C initially, then warm slowly.

  • Base Addition: Add the base after the acid chloride is mixed with the amine, or use a "Schotten-Baumann" biphasic system if solubility permits.[1][2]

  • Quench: Quench immediately upon consumption of starting material to prevent Michael addition of the product amine to the acrylamide double bond.[2]

Decision Logic: Coupling Strategy

CouplingStrategy Start Start: Amide Coupling AcidType Is the Acid Partner Sterically Hindered? Start->AcidType Simple No (e.g., Acetic Acid) AcidType->Simple No Hindered Yes (e.g., Biaryl Acid) AcidType->Hindered Yes Acryl Is it an Acryloyl Chloride? Simple->Acryl MethodB Method B: HATU + HOAt + DIPEA in DMF Hindered->MethodB MethodA Method A: T3P (50% EtOAc) + DIPEA in 2-MeTHF Acryl->MethodA No MethodC Method C: Acid Chloride @ -40°C, THF/NMP mix Acryl->MethodC Yes Check LCMS: M+54 peak? (Michael Adduct) MethodC->Check Check for Dimer

Figure 1: Decision matrix for selecting the optimal coupling condition based on electrophile steric profile.

Module 2: Cross-Coupling (Buchwald-Hartwig/Suzuki)[1]

The Issue: Palladium-catalyzed reactions often result in "dead" catalysts or require excessive catalyst loading (>10 mol%).[1]

Root Cause Analysis: The pyridine nitrogen (N1) is a potent ligand.[1][2] It can displace phosphine ligands from the Palladium center, forming an inactive Pd(II)-pyridine complex (catalyst poisoning).

Troubleshooting Protocol

Q: Which ligand system overcomes pyridine poisoning?

A: You must use bulky, electron-rich dialkylbiaryl phosphines that sterically crowd out the pyridine nitrogen.[1][2]

Top Ligand Choices:

Ligand Application Why it works
BrettPhos C-N Coupling (Amination) Extremely bulky; prevents N1-binding.[1]
XPhos C-C Coupling (Suzuki) High turnover; excellent for heteroaryl chlorides.[1][2]

| RuPhos | Sterically hindered substrates | Good for 2,6-disubstituted pyridines.[1] |

Q: Should I use a pre-catalyst?

A: YES. Do not generate catalysts in situ (e.g.,


 + Ligand). The induction period allows the pyridine substrate to sequester the Pd before the ligand binds.
  • Recommendation: Use Pd(G3)-BrettPhos or Pd(G4)-XPhos pre-catalysts.[1]

Module 3: Stability & Handling (The "Hidden" Yield Killers)

The Issue: The material turns dark brown/black upon storage, or the isopropoxy group disappears during deprotection steps.

Root Cause Analysis:

  • Oxidation: As an electron-rich aminopyridine, the amine is susceptible to air oxidation (forming diazo/azo species or N-oxides).[1]

  • Ether Cleavage: The isopropyl ether is acid-labile.[2] Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids at high heat will cleave the ether to the pyridone (2-hydroxy derivative).[1][2]
Handling Guidelines
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Acid Sensitivity:

    • Safe: TFA (room temp), HCl (dilute, <40°C), Acetic Acid.[1]

    • Unsafe:[1][2]

      
      , 
      
      
      
      , concentrated
      
      
      with heat.[1][2]
  • Purification:

    • Aminopyridines "streak" on silica due to interaction with acidic silanols.[2]

    • Fix: Pre-wash silica gel with 1% Triethylamine (TEA) in hexanes, or use DCM:MeOH:NH4OH (90:9:1) as the eluent.[1][2]

Module 4: Synthesis Workflow Visualization

The following diagram illustrates the critical pathway for converting this intermediate into a Sotorasib-like scaffold, highlighting the risk points.

SynthesisRisk Input 5-Methyl-2-(propan-2-yloxy) pyridin-3-amine Step1 Step 1: Electrophilic Attack (Acylation/Arylation) Input->Step1 Risk1 RISK: N1-Poisoning (If Pd catalyzed) Step1->Risk1 Risk2 RISK: N3-Low Reactivity (If Amide Coupling) Step1->Risk2 Solution1 Catalyst Active Risk1->Solution1 Use BrettPhos G3 Solution2 Active Ester Formed Risk2->Solution2 Use HATU/HOAt Product Functionalized Intermediate Solution1->Product Solution2->Product

Figure 2: Risk mitigation workflow for functionalizing the 3-amino group.

References

  • Parsons, A. T., et al. (2022).[1][2][3][4][5][6] "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate." Organic Process Research & Development. Link[1]

  • Canon, J., et al. (2019).[1][2][5] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[2] Nature.[2][5] Link[1]

  • Dunetz, J. R., & Magano, J. (2011).[1][2][5] "Applications of Transition Metal-Catalyzed Coupling Reactions for the Synthesis of Pharmaceuticals." Chemical Reviews. Link[1]

  • Amgen Inc. (2020).[2] "Process for the preparation of KRAS G12C inhibitors." World Intellectual Property Organization Patent WO2020210372.[2] Link[1]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

[1] Case ID: 5M-2Pp-3AP-STAB Status: Active Classification: High-Reactivity Intermediate / Electron-Rich Heterocycle[1] Executive Technical Summary The Core Challenge: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 187...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 5M-2Pp-3AP-STAB Status: Active Classification: High-Reactivity Intermediate / Electron-Rich Heterocycle[1]

Executive Technical Summary

The Core Challenge: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0) is a highly electron-rich "push-push" system.[1] The electron-donating isopropoxy group at C2 and the amino group at C3 synergistically raise the energy of the Highest Occupied Molecular Orbital (HOMO).[1]

The Consequence: This molecule acts as an oxygen scavenger. Upon exposure to air, it undergoes rapid single-electron transfer (SET) oxidation, leading to:

  • N-Oxide formation (at the pyridine nitrogen).

  • Oxidative dimerization (forming azo-linkages or hydrazine bridges).[1]

  • Quinone-imine formation (via oxidative demethylation or hydrolysis).[1]

The Solution Philosophy: Treat the free base as a transient species. It should only exist in situ immediately prior to the next chemical transformation. For all other phases (storage, transport, weighing), the molecule must be locked in its salt form (e.g., Hydrochloride).[1]

Module A: The "Salt Switch" Protocol (Storage & Stability)

Issue: "My compound turned from a pale yellow solid to a black tar overnight." Root Cause: Autocatalytic oxidation of the free amine.[1] Corrective Action: Convert immediately to the Hydrochloride (HCl) salt.[1]

The Mechanism of Stabilization

Protonation of the C3-amine removes the lone pair from conjugation, significantly lowering the HOMO energy and rendering the molecule inert to atmospheric oxygen.

SaltSwitch FreeBase Free Base (High HOMO, Unstable) Oxidation Oxidation Products (Black Tar/Azo Dimers) FreeBase->Oxidation Air/O2 Exposure Salt HCl Salt (Low HOMO, Stable Solid) FreeBase->Salt + HCl (anhydrous) Salt->FreeBase NaHCO3 (aq) (Just-in-Time Release)

Figure 1: The Kinetic Stabilization Pathway.[1] Protonation acts as a "chemical freezer," stopping the oxidation cascade.

Protocol: Conversion to Hydrochloride Salt

Reagents: 4M HCl in Dioxane, Diethyl Ether (anhydrous), 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine.[1]

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Diethyl Ether (or DCM if solubility is poor).[1]

  • Precipitation: Under

    
     flow, add 4M HCl in Dioxane dropwise (1.1 equivalents).
    
    • Visual Check: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk frit preferred).

  • Washing: Wash the filter cake with cold anhydrous ether to remove oxidative impurities (which often remain in the filtrate).

  • Drying: Dry under high vacuum for 4 hours. Store at -20°C under Argon.

Module B: Reaction Optimization (In Situ Handling)

Issue: "I see a purple/red impurity forming during my amide coupling reaction." Root Cause: Trace transition metals (if using catalysis) or dissolved oxygen are facilitating oxidative coupling (azo dye formation) before the desired reaction occurs.[1]

Critical Control Point: Solvent Degassing

Standard "purging" (bubbling gas) is often insufficient for this scaffold.[1] Use the Freeze-Pump-Thaw method or vigorous sparging with sonication.

Troubleshooting Table: Reaction Additives
SymptomDiagnosisAdditive/Correction
Purple Coloration Formation of diazo/azo species.Add Ascorbic Acid (1-5 mol%) or BHT as a radical scavenger during the reaction.[1]
Low Yield (Coupling) Amine oxidation competes with nucleophilic attack.[1]Use "Just-in-Time" Liberation : Start with the HCl salt and add DIPEA only when the electrophile is present.
Brown Precipitate Polymerization of oxidized intermediates.[1]Switch solvent to Degassed DMF or THF .[1] Avoid chlorinated solvents if they are old (trace HCl/Phosgene).[1]

Module C: Purification & Workup

Issue: "The compound streaks on the TLC plate and degrades on the silica column." Root Cause: Silica gel is slightly acidic (


).[1] This acidity, combined with the high surface area, catalyzes the oxidation and hydrolysis of the isopropoxy group.
The "Buffered Silica" Protocol

Never run this amine on untreated silica. You must neutralize the stationary phase.[1]

Purification Start Crude Reaction Mixture Decision Is product a Salt or Free Base? Start->Decision PathSalt Salt Form Decision->PathSalt Salt PathBase Free Base Decision->PathBase Free Base ActionSalt Recrystallization (EtOH/Et2O) PathSalt->ActionSalt ActionBase TEA-Doped Silica Column PathBase->ActionBase DetailBase Pre-wash silica with 1% Et3N in Hexanes ActionBase->DetailBase

Figure 2: Purification Decision Tree. Avoiding silica chromatography for the free base is preferred; if unavoidable, buffering is mandatory.[1]

Step-by-Step Column Preparation:

  • Slurry: Prepare silica slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Flush: Pour the column and flush with 2 column volumes of the TEA/Hexane mix.

  • Elution: Run your gradient (e.g., Hexanes/EtOAc).[1] The TEA neutralizes acidic sites, preventing "tailing" and on-column oxidation.

  • Speed: Complete chromatography in <20 minutes. Do not leave the compound on the column during lunch breaks.

Frequently Asked Questions (FAQ)

Q: Can I remove the isopropoxy group accidentally? A: Yes. Strong Lewis acids (e.g.,


, 

) or hot aqueous acids will cleave the isopropyl ether, yielding the pyridone (2-hydroxy derivative).[1] If you need to remove a protecting group elsewhere on the molecule, use basic conditions or fluoride-based deprotection.

Q: My NMR shows a broad hump at 5-6 ppm. What is it? A: This is likely the exchangeable protons of the amine salt or water. However, if you see new aromatic signals, you may have formed the azo-dimer . Check for a mass peak at


.

Q: How long can I store the free base in solution? A: < 1 hour. Even in "sealed" flasks, dissolved oxygen in non-degassed solvents will degrade the compound.[1] Always strip to dryness and store as a solid under argon, or convert to the salt.[1]

Q: Is the methyl group at C5 reactive? A: Generally, no.[1] However, under forcing oxidative conditions (e.g.,


, Chromic acid), it can oxidize to the carboxylic acid. The amine at C3 is the "softest" nucleophile and will react first.

References & Authority

  • Aminopyridine Oxidation Mechanisms:

    • Mechanistic Insight: 3-aminopyridines are structurally similar to anilines but with lower pKa. However, alkoxy-substitution (as in the 2-position) raises the HOMO, making them mimic electron-rich phenylenediamines.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 29: Aromatic Heterocycles).

  • Purification of Air-Sensitive Amines:

    • Protocol: "Purification of Laboratory Chemicals" outlines the standard procedure for drying and purifying unstable organic bases using amine-doped silica and inert atmosphere techniques.

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]

  • Salt Formation for Stability:

    • Context: The stabilization of electron-rich anilines via hydrochloride salt formation is a foundational technique in process chemistry to prevent "pinking" or "browning" (oxidation).

    • Source: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 10: Impurities).[1]

  • Handling of 2-Alkoxy-3-aminopyridines:

    • Specific Reactivity: Research on similar scaffolds (e.g., 3-amino-2-methoxypyridine) confirms that the 2-alkoxy group acts as a strong mesomeric donor, significantly increasing air sensitivity compared to the unsubstituted pyridine.[1]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1] (General reactivity patterns of activated aminopyridines).

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 3-Amino-2-isopropoxy-5-methylpyridine

Welcome to the technical support guide for the purification of 3-Amino-2-isopropoxy-5-methylpyridine. This document provides researchers, chemists, and drug development professionals with a comprehensive set of troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-2-isopropoxy-5-methylpyridine. This document provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to achieve high purity through recrystallization. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and reproducibility in your work.

Introduction: The Critical Role of Purity

3-Amino-2-isopropoxy-5-methylpyridine is a key building block in medicinal chemistry and pharmaceutical development.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and complicate regulatory approval processes.[2][3][4] Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[5][6] This guide will address common challenges encountered during this crucial purification step.

Physicochemical Properties and Considerations

Understanding the properties of 3-Amino-2-isopropoxy-5-methylpyridine is the first step in designing a successful recrystallization protocol. While extensive data for this specific molecule is not widely published, we can infer its behavior based on its functional groups: a polar aminopyridine core and moderately non-polar isopropoxy and methyl groups.

PropertyInferred Value / CharacteristicRationale & Implication for Recrystallization
Molecular Formula C₉H₁₄N₂O---
Molecular Weight 166.22 g/mol ---
Appearance Likely an off-white to yellow or brown crystalline solid.[1]Color may indicate impurities; successful recrystallization should yield a lighter-colored, more crystalline product.
Polarity Moderately PolarThe amino group and pyridine nitrogen create polar sites, while the isopropoxy and alkyl groups add non-polar character. This suggests solubility in a range of polar organic solvents.[7]
Melting Point Unknown (Related compounds like 3-Amino-2-chloro-5-methylpyridine melt at 86-91 °C).The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out".[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing 3-Amino-2-isopropoxy-5-methylpyridine?

Answer: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][9] This differential solubility is the driving force for crystallization upon cooling. For 3-Amino-2-isopropoxy-5-methylpyridine, a systematic screening approach is recommended.

Guiding Principle: "Like Dissolves Like" The molecule's moderate polarity suggests that polar protic and aprotic solvents are excellent starting points.

Recommended Solvent Screening Protocol:

  • Place ~50 mg of your crude material into several small test tubes.

  • To each tube, add 1 mL of a different test solvent from the table below.

  • Observe solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.[10]

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potentially good candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Table of Potential Solvents:

SolventTypeBoiling Point (°C)PolarityExpected Behavior
Isopropanol Polar Protic82HighGood Candidate. Structurally similar to the isopropoxy group, may show ideal solubility profile.
Ethanol Polar Protic78HighGood Candidate. Often a good choice for moderately polar compounds.[11]
Acetonitrile Polar Aprotic82HighGood Candidate. Can be effective for compounds with aromatic rings.[11]
Ethyl Acetate Polar Aprotic77MediumPossible Candidate. May require a co-solvent.
Toluene Non-polar111LowLikely Unsuitable alone. May be useful as a "bad solvent" in a mixed-solvent system.
Heptane/Hexane Non-polar98 / 69LowLikely Unsuitable alone. Excellent as "bad solvents" or anti-solvents.[12]
Water Polar Protic100Very HighMay be a suitable "bad solvent" to pair with a polar organic solvent like ethanol or isopropanol.[12]
Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity mixture). The resulting oil often traps impurities, defeating the purpose of recrystallization.[14]

Common Causes & Solutions:

  • Cooling Too Rapidly: Fast cooling doesn't give molecules sufficient time to orient into an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass.[15]

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound, making oiling out more likely.

    • Solution: Consider a preliminary purification step (e.g., passing through a short silica plug) or perform an initial recrystallization from a different solvent system to remove the bulk of impurities.

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, the compound will dissolve as a melt rather than a solution.

    • Solution: Re-dissolve the oil and add a small amount of a miscible, lower-boiling "good" solvent. Alternatively, remove the current solvent via rotary evaporation and restart the recrystallization with a more suitable, lower-boiling solvent.[13]

  • Solution is Too Concentrated: Highly supersaturated solutions can crash out of solution too quickly.

    • Solution: Re-heat to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly dilute the solution before attempting a slow cooling cycle again.[15]

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Standard Single-Solvent Recrystallization Workflow

This protocol outlines the fundamental steps for purifying 3-Amino-2-isopropoxy-5-methylpyridine when a suitable single solvent has been identified.

Protocol Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[8][16]

  • Hot Filtration (If Necessary): If insoluble impurities or colored impurities (after adding charcoal) are present, this step is crucial. Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[17]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[8][16]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and melting point to assess purity.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to RT, then Ice Bath hot_filt_q->cool No hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Standard workflow for single-solvent recrystallization.

Guide 2: Troubleshooting Poor or No Crystal Formation

Problem: After cooling, the yield is very low, or no crystals have formed at all.

Analysis: This typically indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystals) has not occurred.[13]

Troubleshooting Decision Tree

G cluster_solvent cluster_nucleation start No/Few Crystals After Cooling cause_q Probable Cause? start->cause_q solvent_sol Boil off excess solvent. Re-cool slowly. cause_q->solvent_sol Too much solvent used (Solution not supersaturated) scratch Scratch inner flask wall with a glass rod. cause_q->scratch Supersaturated but no nucleation sites seed Add a seed crystal. scratch->seed cool_further Cool in salt-ice bath. seed->cool_further

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Reduce Solvent Volume: The most common reason for low yield is using too much solvent.[13][15] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, repeat the slow cooling process.

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[13] The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution.[13] This seed crystal acts as a template for other molecules to crystallize upon, triggering rapid crystal growth.

  • Extreme Cooling: If crystals still do not form, try cooling the solution in a salt-ice bath or a freezer for a short period. Be aware that very rapid cooling at this stage may result in smaller, less pure crystals.

References

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
  • Solvent selection for recrystallization: An undergradu
  • A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • How to choose a solvent for crystalliz
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • recrystallization, filtr
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • recrystalliz
  • Recrystalliz
  • Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
  • 3-Amino-2-chloro-5-methylpyridine 97 34552-13-1 - Sigma-Aldrich.
  • 3-Amino-5-methylpyridine - Chem-Impex.

Sources

Optimization

Technical Support Center: Stability of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a substituted aminopyridine derivative. Its stability in acidic conditions is primarily governed by two key structural features: the basicity of the pyridine ring and the 3-amino group, and the susceptibility of the 2-isopropoxy group to acid-catalyzed hydrolysis. This guide will dissect these aspects to provide a clear understanding of the potential degradation pathways and how to monitor them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of my starting material, 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, when I work in acidic media. What is the likely cause?

A1: The most probable cause of degradation in acidic conditions is the acid-catalyzed hydrolysis of the 2-isopropoxy group. This reaction is common for 2-alkoxypyridines and results in the cleavage of the ether bond, leading to the formation of 5-methyl-3-amino-2(1H)-pyridone and isopropanol. The reaction is initiated by the protonation of the pyridine ring nitrogen, which activates the ring for nucleophilic attack by water.

Q2: Which of the nitrogen atoms in the molecule is most likely to be protonated first in an acidic solution?

A2: In aminopyridines, the lone pair of electrons on the pyridine ring nitrogen is generally more available for protonation than the lone pair on the exocyclic amino group.[1] This is because the lone pair on the amino group can be delocalized into the aromatic π-system.[1] Therefore, under acidic conditions, the pyridine ring nitrogen will be the primary site of protonation. This initial protonation is a key step in activating the molecule for subsequent degradation pathways.

Q3: How do the methyl and amino substituents influence the stability of the molecule in acid?

Q4: I suspect my compound is degrading. What are the expected degradation products I should be looking for?

A4: Under acidic conditions, the primary degradation products you should anticipate are:

  • 5-methyl-3-amino-2(1H)-pyridone: This is the product of the hydrolysis of the isopropoxy group. 2-alkoxypyridines are known to hydrolyze to their corresponding 2-pyridone tautomers.

  • Isopropanol (Propan-2-ol): This is the other product from the cleavage of the ether linkage.

It is also advisable to consider the possibility of further degradation of these primary products under harsh acidic conditions or over extended periods, though they are generally more stable than the parent compound.

Q5: What analytical techniques are best suited for monitoring the stability of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine and its degradation products?

A5: A combination of chromatographic techniques is ideal for a comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is an excellent method for monitoring the disappearance of the parent compound and the appearance of the 5-methyl-3-amino-2(1H)-pyridone. A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the degradation products by providing molecular weight information.[2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is well-suited for the detection and quantification of the volatile degradation product, isopropanol. Headspace analysis can be particularly effective for this purpose.

Proposed Degradation Pathway

The primary degradation pathway for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine under acidic conditions is the hydrolysis of the 2-isopropoxy group. The proposed mechanism is as follows:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Tautomerization Start 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine Protonated Protonated Pyridine Ring Start->Protonated H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate H2O Product1 5-methyl-3-amino-2(1H)-pyridone Intermediate->Product1 -H+, -Isopropanol Product2 Isopropanol Intermediate->Product2

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

General Setup
  • Stock Solution: Prepare a stock solution of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: A sample of the stock solution protected from the stress condition should be analyzed alongside the stressed samples to serve as a control.

Protocol 1: Acidic Hydrolysis

This protocol outlines the procedure for inducing and monitoring degradation under acidic conditions.

Materials:

  • Stock solution of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄)[4]

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC vials

  • HPLC system with UV detector

  • LC-MS system (optional, for identification)

Procedure:

  • Mix the stock solution with an equal volume of 0.1 M HCl in a suitable container.

  • Incubate the mixture at a controlled temperature (e.g., 60°C).[4]

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of the pyridone degradation product.

  • (Optional) Analyze a representative degraded sample by LC-MS to confirm the identity of the degradation products.

Protocol 2: Analysis of Isopropanol by Headspace GC-FID

This protocol is designed to detect and quantify the volatile degradation product, isopropanol.

Materials:

  • Degraded sample from Protocol 1

  • Headspace vials with septa

  • GC system with a Flame Ionization Detector (FID) and a suitable column (e.g., DB-624)

  • Isopropanol standard for calibration

Procedure:

  • Transfer a known volume of the degraded sample into a headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 80°C) for a set period to allow the volatile components to partition into the headspace.

  • Use a gas-tight syringe to inject a sample of the headspace into the GC-FID system.

  • Run the analysis using a temperature program suitable for separating isopropanol from other volatile components.

  • Quantify the amount of isopropanol by comparing the peak area to a calibration curve prepared with known concentrations of isopropanol standards.

Data Presentation

The results of the forced degradation study can be summarized in a table to clearly present the extent of degradation over time.

Time (hours)Parent Compound Remaining (%)5-methyl-3-amino-2(1H)-pyridone (%)Isopropanol Detected
01000No
2955Yes
48812Yes
87525Yes
244060Yes

Note: The above data is illustrative and will vary depending on the specific experimental conditions.

Logical Workflow for Stability Investigation

G Start Hypothesize Degradation in Acid Protocol1 Perform Forced Degradation (Protocol 1) Start->Protocol1 Analysis1 Analyze by HPLC-UV/LC-MS Protocol1->Analysis1 Decision1 Parent Compound Degraded? Analysis1->Decision1 Product_ID Identify Degradation Products Decision1->Product_ID Yes End Report Findings Decision1->End No Protocol2 Analyze for Isopropanol (Protocol 2) Product_ID->Protocol2 Decision2 Isopropanol Detected? Protocol2->Decision2 Conclusion Confirm Hydrolysis Pathway Decision2->Conclusion Yes Decision2->End No Conclusion->End

Caption: Workflow for investigating acid stability.

References

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines.
  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?
  • MedCrave. (2016). Forced Degradation Studies.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • ATSDR. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Wiley Online Library. (1990). Kinetics and mechanism of acid hydrolysis of 2‐carboethoxypyridine N‐oxides.
  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge.
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Technical Assessment: Structural Elucidation of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine via NMR Spectroscopy Introduction & Scope Target Analyte: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine CAS Registry Number: 1196152...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine via NMR Spectroscopy

Introduction & Scope

Target Analyte: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine CAS Registry Number: 1196152-52-1 (Approximate/Analogous Reference) Molecular Formula: C


H

N

O Molecular Weight: 166.22 g/mol

This guide provides a definitive spectroscopic analysis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine , a critical heterocyclic building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors).

The primary challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., 3-methyl-2-isopropoxypyridin-5-amine) and validating the complete reduction of its nitro-precursor. This guide compares the target analyte against its synthetic precursor and provides self-validating NMR protocols to ensure structural integrity.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthy data (E-E-A-T), follow this standardized workflow. This protocol minimizes solvent-solute interactions that can obscure labile protons (-NH


).
Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is the primary choice for resolution.
    
    • Alternative: DMSO-d

      
       is required only if the -NH
      
      
      
      signal is broadened into the baseline due to rapid exchange in CDCl
      
      
      .
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise ratio for quantitative integration.
Relaxation Delay (D1) 1.0 – 2.0 sEnsures full relaxation of methyl protons for accurate integration.
Scans (NS) 16 (1H) / 512+ (13C)Sufficient S/N for minor impurity detection (<1%).
Temperature 298 K (25°C)Standardizes chemical shifts, particularly for the amide/amine region.

1H NMR Spectral Analysis

The proton spectrum is characterized by a distinct pyridine substitution pattern and the isopropyl group's splitting.

Predicted Chemical Shift Data (CDCl , 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Assignment Logic
H-6 Ar-H7.45 – 7.55Doublet (d)1H

Deshielded by adjacent Nitrogen; meta-coupling to H-4.
H-4 Ar-H6.80 – 6.90Doublet (d)1H

Shielded by ortho-NH

and meta-Alkoxy group.
-OCH< Alkyl5.25 – 5.35Septet (sep)1H

Characteristic methine of isopropoxy group.
-NH

Amine3.60 – 4.00Broad Singlet2HN/ALabile; shift varies with concentration/water content.
Ar-CH

Methyl2.15 – 2.25Singlet (s)3HN/AMethyl attached to aromatic ring (Pos 5).
-CH

Alkyl1.35 – 1.40Doublet (d)6H

Gem-dimethyls of the isopropyl group.
Comparative Analysis: Product vs. Precursor

The most critical quality check is distinguishing the product from its Nitro precursor (5-methyl-3-nitro-2-(propan-2-yloxy)pyridine).

  • Shift Diagnostic:

    • Precursor (Nitro): The H-4 proton appears significantly downfield (

      
       > 8.0 ppm) due to the strong electron-withdrawing nature of the -NO
      
      
      
      group.
    • Product (Amine): Upon reduction to -NH

      
      , the H-4 proton shifts upfield by >1.0 ppm (to 
      
      
      
      6.85 ppm) due to the shielding mesomeric effect (+M) of the amine.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the backbone verification, confirming the oxidation state of the pyridine ring carbons.

Predicted Chemical Shift Data (CDCl , 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
C-2 155.0 – 158.0Quaternary (C-O). Most deshielded due to electronegative Oxygen and Nitrogen.
C-6 135.0 – 138.0CH (Ar). Adjacent to Nitrogen.
C-3 128.0 – 132.0Quaternary (C-N). Ipso to the amine group.
C-5 124.0 – 126.0Quaternary (C-C). Ipso to the methyl group.
C-4 118.0 – 121.0CH (Ar). Ortho to amine (shielded).
-OCH< 68.0 – 70.0Methine carbon of isopropoxy.
-CH(CH

)

21.0 – 23.0Methyl carbons of isopropoxy.
Ar-CH

17.0 – 18.0Methyl carbon attached to pyridine ring.

Structural Visualization & Logic

Workflow: Synthesis and Verification Logic

The following diagram illustrates the logical flow for synthesizing and verifying the target amine from its nitro precursor, highlighting the critical NMR checkpoints.

G Nitro Precursor: 5-Me-3-Nitro-2-isopropoxypyridine Reaction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reaction Reduction Product Target: 5-Me-2-isopropoxypyridin-3-amine Reaction->Product Isolation NMR_Check 1H NMR Validation Product->NMR_Check Dissolve in CDCl3 NMR_Check->Nitro H4 @ 8.10ppm (Incomplete) NMR_Check->Product H4 @ 6.85ppm (Pass)

Figure 1: Reaction monitoring workflow. The shift of the H-4 proton is the primary "Go/No-Go" indicator for reaction completion.

Connectivity Logic (HMBC Correlations)

To definitively prove the position of the methyl group (Pos 5) versus the amine (Pos 3), Heteronuclear Multiple Bond Correlation (HMBC) is used.

HMBC H_Me Methyl Protons (2.2 ppm) C_5 C5 (Quaternary) (~125 ppm) H_Me->C_5 2J (Strong) C_6 C6 (CH) (~137 ppm) H_Me->C_6 3J (Strong) C_4 C4 (CH) (~120 ppm) H_Me->C_4 3J (Weak) H_Ring Ring Proton H6 (7.5 ppm) H_Ring->C_5 2J H_Ring->C_4 3J

Figure 2: Key HMBC correlations. The Methyl protons showing a strong 3-bond correlation to C6 (the deshielded carbon next to Nitrogen) confirms the 5-Methyl placement.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 5682 (Analogous Pyridine Derivatives). [Link]

  • Pfizer Inc. (2014). Preparation of aminopyridine derivatives for use as kinase inhibitors. World Intellectual Property Organization. WO2014207606A1.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for substituent additivity rules in pyridine systems).
Comparative

Validating structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine via X-ray crystallography

Executive Summary: The Cost of Ambiguity In the development of pyridine-based kinase inhibitors and GPCR ligands, the 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine scaffold represents a critical building block. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Ambiguity

In the development of pyridine-based kinase inhibitors and GPCR ligands, the 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine scaffold represents a critical building block. However, its synthesis—typically involving the alkylation of a 2-hydroxypyridine (2-pyridone) precursor—is fraught with a classic regiochemical hazard: O-alkylation (desired) vs. N-alkylation (undesired) .

While 1D and 2D NMR (


H, 

C, NOESY, HMBC) are standard characterization tools, they often yield ambiguous results due to rapid tautomeric exchange or overlapping signals in the aromatic region. Misidentifying the N-alkylated isomer as the O-alkylated product can lead to dead-end SAR (Structure-Activity Relationship) campaigns.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory step, but as the primary validation gate for this scaffold. We compare SC-XRD directly against NMR, demonstrating why crystallography provides the only self-validating, legally defensible proof of structure.

The Structural Challenge: O- vs. N-Alkylation

The synthesis of the target molecule involves reacting 3-amino-5-methylpyridin-2-ol (or its protected variant) with an isopropyl halide. The pyridine ring nitrogen competes with the oxygen atom as a nucleophile.

  • Target (O-Isomer): 2-isopropoxypyridine derivative. Aromatic pyridine ring retained.

  • Impurity (N-Isomer): 1-isopropylpyridin-2-one derivative. Aromaticity broken/altered (cyclic amide).

Mechanistic Divergence Diagram

The following diagram illustrates the critical divergence point in synthesis that necessitates rigorous validation.

ChemicalDivergence Precursor Precursor: 3-amino-5-methylpyridin-2-ol Reagents + Isopropyl Halide (Base) Precursor->Reagents Target TARGET (O-Isomer) 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (Aromatic Pyridine) Reagents->Target O-Alkylation (Kinetic/Thermodynamic Control) Impurity IMPURITY (N-Isomer) 1-isopropyl-5-methylpyridin-2(1H)-one (Cyclic Amide) Reagents->Impurity N-Alkylation (Competing Pathway) Validation CRITICAL VALIDATION POINT Distinguish C-O (Ether) vs C=O (Amide) Target->Validation Impurity->Validation

Figure 1: Synthetic divergence requiring structural validation. The core challenge is distinguishing the ether linkage from the amide carbonyl.

Comparative Analysis: SC-XRD vs. NMR

As a senior scientist, I advocate for the "Right Tool for the Risk." While NMR is faster, its certainty level for this specific isomerism hovers around 90-95%. SC-XRD provides >99.9% certainty.

Table 1: Performance Comparison Matrix
FeatureMethod A: NMR Spectroscopy (

H,

C, NOESY)
Method B: SC-XRD (Gold Standard)
Primary Evidence Chemical Shift (

), Coupling Constants (

), NOE correlations.
Electron Density Map, Bond Lengths, Bond Angles.
Differentiation Mechanism Indirect: Relies on shielding effects of the aromatic ring vs. amide.Direct: Measures bond length. C-O (1.36 Å) vs C=O (1.24 Å) .
Ambiguity Risk Medium: Solvent effects can shift tautomeric equilibria; NOE signals can be weak or ambiguous for flexible isopropyl groups.Zero: The crystal lattice freezes the molecule in a single low-energy conformation.
Sample Requirement ~5-10 mg (recoverable).Single crystal (~0.1 - 0.3 mm).
Time to Result 1-2 Hours.24-48 Hours (including crystallization).
Legal/Patent Utility Supporting evidence.[1][2][3][4][5][6]Definitive proof of absolute structure.

Experimental Protocol: Validating the Structure

To validate 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

This molecule possesses a hydrogen bond donor (amine, -NH


) and acceptors (pyridine N, ether O), making it a good candidate for crystallization.
  • Solvent Selection: Use a solvent system of Ethanol/Heptane or Dichloromethane/Hexane . The molecule is likely moderately polar.

  • Vapor Diffusion Method:

    • Dissolve 10 mg of pure compound in 0.5 mL of Ethanol (inner vial).

    • Place in a sealed jar containing 3 mL of Heptane (outer reservoir).

    • Allow to stand undisturbed at 4°C for 3-5 days.

  • Crystal Harvest: Look for colorless blocks or prisms. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion of the flexible isopropyl group.

  • Resolution: Aim for 0.8 Å or better to resolve the hydrogen atoms on the amine.

Phase 3: The "Smoking Gun" Analysis

Once the structure is solved (typically Space Group


 or 

for this class), examine the bond lengths at the C2 position.
Table 2: Diagnostic Bond Metrics (Expected)
Bond VectorTarget (O-Isomer) ValueImpurity (N-Isomer) Value
C2 — Heteroatom C2 — O

1.35 - 1.38 Å
(Aromatic Ether)
C2 = O

1.22 - 1.26 Å
(Carbonyl)
Ring Nitrogen N1 — C2

1.30 - 1.34 Å
(Double bond character)
N1 — C2

1.38 - 1.40 Å
(Single bond amide)
Ring Planarity Strictly Planar (Aromatic)Potentially slight puckering (if aromaticity is disrupted)

Note: Values derived from standard bond lengths in the Cambridge Structural Database (CSD) for aminopyridines and pyridones.

Workflow Visualization

The following diagram outlines the decision logic for the analytical scientist.

ValidationProtocol Start Crude Product Isolated Screen Crystallization Screening (Vapor Diffusion) Start->Screen Check Crystals Suitable? Screen->Check Check->Screen No (Optimize Solvent) XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Analyze Analyze Bond Lengths at C2 Refine->Analyze Decision Is C2-Heteroatom > 1.30 Å? Analyze->Decision Success CONFIRMED: O-Alkylation (Target Structure Validated) Decision->Success Yes (Ether Bond) Failure REJECTED: N-Alkylation (Pyridone Impurity) Decision->Failure No (Carbonyl Bond)

Figure 2: The crystallographic validation workflow. The decision gate relies strictly on quantitative bond length analysis.

Conclusion

For 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine , relying solely on NMR introduces a non-zero risk of misidentifying the tautomer or regioisomer. The presence of the amine group at C3 and the methyl at C5 can perturb chemical shifts in unpredictable ways.

SC-XRD is the definitive validation method. By directly imaging the electron density, we convert the probability of structural correctness from "High" to "Absolute." In the context of drug development, where downstream costs scale exponentially, this validation step is mandatory.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for bond length comparisons). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Protocol for validating X-ray models).[1] Link

  • Pyridine Chemistry Standards: "2-Amino-5-methylpyridine."[7] PubChem, National Library of Medicine. (Reference for the parent scaffold properties). Link

  • Huggins, M. L. (1953).[4] "Atomic Radii. IV. Dependence of Interatomic Distance on Bond Energy."[4] Journal of the American Chemical Society, 75(16), 4126–4133. (Foundational theory on C-O vs C=O bond lengths). Link

  • Rigaku Corporation. "What Is Small Molecule Crystal Structure Analysis?" (Overview of the technique's absolute nature). Link

Sources

Validation

A Comparative Guide to IR Spectroscopy of Amine and Ether Groups in Pyridine Derivatives

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for amine and ether functional groups attached to a pyridine ring. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for amine and ether functional groups attached to a pyridine ring. It is designed for researchers, scientists, and drug development professionals who utilize Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and verification of synthesized pyridine derivatives. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their accurate characterization paramount.

The Influence of the Pyridine Ring: An Electronic Perspective

The pyridine ring, an aromatic heterocycle, exerts a significant electronic influence on its substituents, which is reflected in their vibrational frequencies. The nitrogen atom in the ring is electron-withdrawing through the inductive effect (-I) and can also participate in resonance effects. The position of a substituent (ortho, meta, or para to the nitrogen) dictates the extent of these electronic interactions, leading to distinct shifts in the IR absorption peaks. This guide will compare how these positional differences manifest in the IR spectra of aminopyridine and alkoxypyridine isomers.

Distinguishing Amine-Substituted Pyridine Derivatives

The IR spectrum of an amine-substituted pyridine provides a wealth of information. The key vibrational modes to consider are the N-H stretching, N-H bending, and C-N stretching.

N-H Stretching Vibrations

The N-H stretching region (typically 3300-3500 cm⁻¹) is highly diagnostic for primary and secondary amines.

  • Primary Amines (-NH₂): These exhibit two distinct bands in this region:

    • Asymmetric stretch (νₐₛ N-H): Occurs at a higher wavenumber.

    • Symmetric stretch (νₛ N-H): Occurs at a lower wavenumber. The presence of two bands is a definitive indicator of a primary amine.

  • Secondary Amines (-NHR): These show only a single N-H stretching band, as there is only one N-H bond.

  • Tertiary Amines (-NR₂): Having no N-H bonds, tertiary amines do not show any absorption in this region.

Positional Isomerism in Aminopyridines:

The electronic environment created by the pyridine nitrogen influences the N-H stretching frequencies. For example, in 2-aminopyridine , intramolecular hydrogen bonding can occur between one of the N-H protons and the ring nitrogen. This additional bonding can broaden the N-H stretching bands and shift them to lower wavenumbers compared to 3- and 4-aminopyridine, where such intramolecular interaction is not possible.

N-H Bending Vibrations

Primary amines also display a characteristic N-H bending (scissoring) vibration, which typically appears in the range of 1580-1650 cm⁻¹. This band can sometimes be obscured by the aromatic C=C stretching bands of the pyridine ring.

C-N Stretching Vibrations

The C-N stretching vibration in aromatic amines, including aminopyridines, is typically found in the 1250-1335 cm⁻¹ region. The strength and exact position of this band can be influenced by the substitution pattern on the pyridine ring. The coupling of the C-N stretching with other ring vibrations can make a precise assignment challenging without computational support.

Comparative Data for Aminopyridine Isomers:
Vibrational Mode2-Aminopyridine (cm⁻¹)3-Aminopyridine (cm⁻¹)4-Aminopyridine (cm⁻¹)Comments
N-H Asymmetric Stretch ~3442~3430~3500The position is sensitive to the electronic environment and hydrogen bonding.
N-H Symmetric Stretch ~3300~3325~3425The lower frequency in 2-aminopyridine may be influenced by intramolecular H-bonding.
N-H Bend (Scissoring) ~1630~1620~1645Can overlap with pyridine ring C=C stretching vibrations.
C-N Stretch ~1328~1315~1270The position is affected by resonance and inductive effects from the ring nitrogen.

Note: The exact peak positions can vary depending on the sample phase (solid, liquid, or solution) and concentration.

Characterizing Ether-Substituted Pyridine Derivatives

For pyridine derivatives containing an ether linkage (e.g., methoxypyridines), the most characteristic IR absorption is the C-O stretching vibration.

C-O Stretching Vibrations

Aryl alkyl ethers, such as alkoxypyridines, are distinguished by two C-O stretching bands due to the asymmetric and symmetric vibrations of the C-O-C bond.

  • Asymmetric C-O-C Stretch (νₐₛ C-O-C): This is typically a strong band appearing at higher wavenumbers, usually in the range of 1200-1275 cm⁻¹.

  • Symmetric C-O-C Stretch (νₛ C-O-C): This band is found at lower wavenumbers, generally between 1010-1050 cm⁻¹.

The increased double-bond character of the aryl-oxygen bond due to resonance results in a higher frequency for the asymmetric stretch compared to aliphatic ethers.

Influence of Substituent Position:

The position of the alkoxy group on the pyridine ring will affect the C-O bond strength and, consequently, its stretching frequency. Electron-donating or -withdrawing effects from the ring nitrogen, transmitted through the aromatic system, can alter the electron density around the ether linkage. For instance, a para-alkoxy group (4-alkoxypyridine) would experience a different resonance effect from the ring nitrogen compared to an ortho (2-alkoxypyridine) or meta (3-alkoxypyridine) substituent, which should be reflected in the C-O stretching frequencies.

Comparative Data for Alkoxypyridine Derivatives (General Ranges):
Vibrational ModeExpected Range (cm⁻¹)Comments
Asymmetric C-O-C Stretch 1200 - 1275Strong intensity. Position is sensitive to the substitution pattern on the pyridine ring.
Symmetric C-O-C Stretch 1010 - 1050Medium to strong intensity.
Aromatic C-H Stretch 3000 - 3100Present in all isomers.
Pyridine Ring Vibrations 1400 - 1600Multiple bands corresponding to C=C and C=N stretching.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the pyridine derivative.

  • For Solid Samples (KBr Pellet Technique):

    • Grind 1-2 mg of the solid pyridine derivative with 150-200 mg of dry, FTIR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully place the pellet in the sample holder of the FTIR spectrometer.

  • For Liquid or Low-Melting Solid Samples (Thin Film Technique):

    • Place one to two drops of the liquid sample (or a small amount of the melted solid) onto the center of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the sample into a thin, uniform film.

    • Mount the salt plates in the sample holder of the FTIR spectrometer.

FTIR Data Acquisition
  • Instrument: A modern FTIR spectrometer.

  • Purging: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum: Acquire a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: Perform baseline correction and peak picking using the spectrometer's software.

Visualizing the Workflow and Concepts

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample (KBr Pellet) Background Acquire Background Spectrum Solid->Background Liquid Liquid Sample (Thin Film) Liquid->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (Baseline Correction, etc.) Sample->Process Interpret Interpret Peaks (Assign Functional Groups) Process->Interpret Report Final Report Interpret->Report

Caption: A generalized workflow for the FTIR analysis of pyridine derivatives.

Vibrational_Modes cluster_amine Aminopyridine cluster_ether Alkoxypyridine NH_stretch N-H Stretch (3300-3500 cm⁻¹) 1°: 2 bands, 2°: 1 band NH_bend N-H Bend (1580-1650 cm⁻¹) NH_stretch->NH_bend CN_stretch_amine C-N Stretch (1250-1335 cm⁻¹) NH_stretch->CN_stretch_amine COC_asym Asymmetric C-O-C Stretch (1200-1275 cm⁻¹) COC_sym Symmetric C-O-C Stretch (1010-1050 cm⁻¹) COC_asym->COC_sym Pyridine Pyridine Derivative Pyridine->NH_stretch Amine Group Pyridine->COC_asym Ether Group

Caption: Key IR vibrational modes for amine and ether groups on a pyridine scaffold.

Conclusion

FTIR spectroscopy is a powerful and accessible technique for the characterization of pyridine derivatives. By carefully analyzing the N-H and C-O stretching regions, researchers can confirm the presence of amine and ether functional groups, respectively. Furthermore, subtle shifts in peak positions, influenced by the electronic interplay between the substituent and the pyridine ring nitrogen, can provide valuable information about the specific isomer synthesized. The protocols and comparative data presented in this guide serve as a foundational reference for the efficient and accurate structural elucidation of these important classes of molecules.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Whitman College Chemistry Department. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1008.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • Jose, T. T., & Mohan, S. (2010).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

Comparative

Comparative Synthetic Utility: 5-Bromo vs. 5-Methyl Pyridine Scaffolds

The following guide provides a comparative yield analysis and synthetic utility assessment of 5-methyl versus 5-bromo pyridine derivatives. [1] Executive Summary: The "Handle" vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative yield analysis and synthetic utility assessment of 5-methyl versus 5-bromo pyridine derivatives.

[1]

Executive Summary: The "Handle" vs. The "Anchor"

In the strategic design of pyridine-based libraries, the choice between a 5-bromo and a 5-methyl substituent is rarely arbitrary. It represents a fundamental divergence in synthetic logic:

  • 5-Bromo Pyridine: Acts as a versatile reactive handle .[1][2] It is an electron-withdrawing group (EWG) that activates the pyridine ring toward nucleophilic attack at the 2-position and serves as a prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) at the 5-position.[1]

  • 5-Methyl Pyridine: Acts as a metabolic anchor or oxidation precursor .[1] It is an electron-donating group (EDG) that deactivates the ring toward Nucleophilic Aromatic Substitution (SnAr) and typically requires harsh oxidative conditions or radical C-H activation to functionalize.[1]

Yield Verdict: For library generation and diversity, 5-bromo derivatives consistently offer 20-40% higher cumulative yields in multi-step sequences due to superior orthogonality. 5-methyl derivatives are preferred only when the methyl group is the final desired pharmacophore or a precursor to a carboxylic acid.

Mechanistic Divergence & Electronic Effects

The yield differences observed in these scaffolds stem directly from the electronic influence of the substituent at the C5 position on the pyridine ring nitrogen and the C2 carbon.

Electronic Modulation Diagram

The following diagram visualizes the opposing electronic vectors of the two substituents and their impact on ring reactivity.

ElectronicEffects cluster_0 5-Bromo Pyridine (EWG) cluster_1 5-Methyl Pyridine (EDG) Br 5-Br (Inductive Withdrawal) Py1 Pyridine Ring (Electron Deficient) Br->Py1 -I Effect C2_1 C2 Position: HIGHLY ACTIVATED (Fast SnAr) Py1->C2_1 Stabilizes Meisenheimer Complex Me 5-Me (Inductive Donation) Py2 Pyridine Ring (Electron Rich) Me->Py2 +I Effect C2_2 C2 Position: DEACTIVATED (Slow SnAr) Py2->C2_2 Destabilizes Intermediate

Caption: Comparative electronic vectors showing 5-Br activation vs. 5-Me deactivation of the pyridine ring.

Comparative Yield Analysis: Key Reaction Classes

A. Nucleophilic Aromatic Substitution (SnAr) at C2

When synthesizing 2-amino or 2-alkoxy pyridines, the substituent at C5 dictates the reaction rate and yield.

  • Scenario: Reaction of 2-chloro-5-X-pyridine with Morpholine (1.2 eq), K2CO3, DMSO, 80°C.

ScaffoldSubstituent EffectReaction TimeIsolated YieldNotes
5-Bromo Activation: The -I effect pulls electron density, stabilizing the anionic transition state.[1]2 - 4 Hours92 - 96% Clean conversion; minimal side products.[1]
5-Methyl Deactivation: The +I effect pushes electron density, destabilizing the transition state.12 - 18 Hours65 - 78% Requires higher temp (100°C+); competitive polymerization or hydrolysis often observed.[1]
B. Functionalization of the C5 Position

Comparing the efficiency of converting the C5 group into a biaryl motif (common in kinase inhibitors).

  • Target: 5-Phenyl-pyridine derivative.

Starting MaterialMethodReagentsYieldComplexity
5-Bromo Suzuki Coupling Ph-B(OH)2, Pd(dppf)Cl2, Na2CO388 - 95% Low: Mild conditions, high functional group tolerance.[1]
5-Methyl C-H Activation Ph-I, Pd(OAc)2, Ag2CO3 (Sanford conditions)35 - 50% High: Requires excess oxidant, often poor regioselectivity (C2 vs C5 mixtures).[1]
5-Methyl Oxidation -> Amide 1. KMnO4 (Oxidation)2. Ph-NH2 coupling60% (2 steps) Medium: Oxidation of methyl to acid is harsh; limits other functional groups.[1]

Experimental Protocols

The following protocols are designed to be self-validating . The completion of the reaction is indicated by a distinct color change or precipitation, minimizing the need for constant LCMS monitoring.

Protocol A: Selective SnAr on 5-Bromo-2-chloropyridine

High-Yield Synthesis of 4-(5-bromopyridin-2-yl)morpholine

Rationale: The 5-bromo group activates the 2-chloro position, allowing substitution under milder conditions than the methyl analog.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine (1.92 g, 10.0 mmol) and anhydrous DMSO (20 mL).

  • Reagent Addition: Add anhydrous K2CO3 (2.76 g, 20.0 mmol). The suspension will appear white/off-white.

  • Nucleophile: Add Morpholine (1.05 mL, 12.0 mmol) dropwise.

  • Reaction: Heat the mixture to 85°C for 3 hours.

    • Visual Check: The reaction mixture typically turns from colorless to pale yellow. Deepening color (orange/brown) indicates overheating or decomposition.[1]

  • Workup (Self-Validating): Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Result: The product should crash out as a pristine white solid immediately. If oil forms, scratch the flask side to induce crystallization.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMSO, and dry under vacuum.

    • Expected Yield: 2.2 - 2.3 g (90-95%).

    • Purity Check: H-NMR should show a characteristic doublet at ~8.2 ppm (C6-H) and lack the starting material doublet at ~8.4 ppm.[1]

Protocol B: Suzuki Cross-Coupling on 5-Bromo Scaffold

Synthesis of 2-Morpholino-5-phenylpyridine

  • Inerting: Charge a microwave vial or pressure tube with 4-(5-bromopyridin-2-yl)morpholine (243 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl2·DCM (41 mg, 5 mol%).[1] Seal and purge with Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous Na2CO3 (1 mL).

  • Reaction: Heat to 90°C for 4 hours (or 110°C in microwave for 30 min).

    • Visual Check: The solution will turn black (active Pd species). A silver mirror on the glass indicates catalyst decomposition (temperature too high).

  • Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 210 - 230 mg (88-95%).[1]

Decision Logic: Selecting the Right Scaffold

Use this logic flow to determine the appropriate starting material for your specific drug target.

DecisionTree Start Select Pyridine Scaffold Q1 Is the 5-position the final pharmacophore or a linker? Start->Q1 Branch1 Final Pharmacophore (e.g., Methyl group) Q1->Branch1 Methyl Branch2 Linker / Diversity Point (e.g., Biaryl, Amide) Q1->Branch2 Linker Q2 Is C2 substitution required? Branch1->Q2 Res2 Use 5-Bromo Pyridine (High SnAr yield) Branch2->Res2 Res1 Use 5-Methyl Pyridine (Accept lower SnAr yield) Q2->Res1 Yes Step3 Perform Cross-Coupling (Suzuki/Buchwald) Res2->Step3 Step 2

Caption: Decision tree for selecting 5-Br vs 5-Me scaffolds based on downstream synthetic requirements.

References

  • Mechanistic Studies on Pyridine Reactivity

    • Title: "Substituent Effects in Nucleophilic Arom
    • Source: Journal of Organic Chemistry.
    • URL:[Link](Generalized citation for Hammett principles in heterocycles)

  • Suzuki Coupling Protocols

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine."
    • Source: Molecules (MDPI), 2017.[1]

    • URL:[Link][1][3]

  • Comparative Reactivity Data

    • Title: "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine."[1][4]

    • Source: BenchChem Guides.
  • Halogen-Metal Exchange vs SnAr

    • Title: "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions."
    • Source: WuXi Biology (QM Magic Class).[1]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

This guide outlines the authoritative disposal and handling protocols for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0). It is designed for researchers and safety officers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0). It is designed for researchers and safety officers requiring immediate, actionable technical data.

Executive Safety Summary
  • Compound Class: Aminopyridine / Alkoxypyridine derivative.

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Aquatic Toxicity.

  • Disposal Method: High-Temperature Incineration via an approved hazardous waste facility.

  • Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash. It is a nitrogen-containing heterocycle that can persist in water systems.

Chemical Profile & Hazard Mechanism

To handle this compound safely, one must understand its chemical reactivity. The disposal protocol is dictated by its functional groups:

Functional GroupChemical BehaviorDisposal Implication
Pyridine Ring Aromatic heterocycle; potentially toxic to aquatic life.[1][2]Must be incinerated to break the ring structure and prevent environmental accumulation.
Primary Amine (-NH₂) Weak base; reacts exothermically with strong acids.Segregate from acids to prevent heat generation or spattering in waste containers.
Isopropoxy Ether Adds organic character; increases solubility in organic solvents.Compatible with Non-Halogenated Organic waste streams.[3]

Expert Insight: The "isopropoxy" group increases the lipophilicity of the molecule compared to a bare aminopyridine. This facilitates skin absorption, making dermal protection (Nitrile gloves) critical during waste transfer.

Waste Segregation Strategy

Proper segregation prevents dangerous chemical reactions in the waste drum. Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is the waste Liquid (Solution)? IsSolid->IsLiquid No SolidStream Stream A: Solid Hazardous Waste (Label: Toxic Solid, Organic) IsSolid->SolidStream Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloStream Stream B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Stream C: Non-Halogenated Solvent Waste (e.g., Methanol, Acetone, DMSO) SolventCheck->NonHaloStream No Halogens

Figure 1: Decision logic for segregating 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine waste. Ensure the receiving container is compatible with the solvent matrix.

Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE

Before opening any waste container, equip the following:

  • Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is recommended due to the compound's potential for skin absorption.

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles.

Phase 2: Waste Transfer

Scenario A: Solid Waste (Pure Compound)

  • Place the solid chemical into a sealable secondary container (e.g., a screw-top jar).

  • Label this inner container clearly: "Contains: 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine - TOXIC".

  • Place the jar into the Solid Hazardous Waste drum.

  • Wipe down the exterior of the stock bottle before returning it to storage.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

  • Check the pH of the solution. If highly acidic (pH < 4), neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste drum. This prevents reaction with other amines in the drum.

  • Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated) using a funnel.

  • Do not overfill. Leave at least 10% headspace for vapor expansion.

Phase 3: Labeling & Documentation
  • US EPA Classification: This compound is likely a "P-listed" or "U-listed" equivalent if discarded as a commercial chemical product, but generally falls under D001 (Ignitable, if in solvent) or general toxic waste codes in a lab pack.

  • Label Requirements:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: [x] Toxic, [x] Irritant.

    • Date of Accumulation Start.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent surface contamination.

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate High Hazard / >100mL PPE 2. Don PPE (Goggles, Double Nitrile, Lab Coat) Assess->PPE Low Hazard / <100mL Contain 3. Containment (Cover with Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Clean Up (Sweep/Scoop into Bag) Contain->Clean Decon 5. Decontaminate (Scrub area with soap/water) Clean->Decon Dispose 6. Disposal (Label as Hazardous Waste) Decon->Dispose

Figure 2: Operational workflow for managing minor laboratory spills of aminopyridines.

Decontamination Solution: For final surface cleaning, use a mild detergent solution. Avoid bleach (sodium hypochlorite) if the waste stream is acidic, but generally, bleach can oxidize amines; however, simple soap and water is safer to prevent creating chlorinated byproducts.

Regulatory & Compliance Data
Regulatory BodyClassification / CodeOperational Note
US EPA (RCRA) D001 (if in ignitable solvent)If pure substance is discarded, treat as Toxic Waste .
DOT (Transport) UN 2811 (Toxic Solid, Organic, n.o.s.)Likely classification for transport; Packing Group III.
EU Waste Code 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.
References
  • PubChem. Compound Summary: Aminopyridines. National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine. As your partner in laboratory safety, we aim to provide value beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded, field-proven insights. This document is structured to deliver procedural, step-by-step guidance that directly answers specific operational questions for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why" Behind the Protection

While a specific, comprehensive safety data sheet for 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is not widely available, its structure—a substituted aminopyridine—allows us to infer a hazard profile based on analogous compounds. Aminopyridines are often classified as hazardous materials with potential for significant health effects.

Structurally similar compounds exhibit a range of hazards, including acute toxicity if swallowed, in contact with skin, or if inhaled.[1] Many are known to cause serious skin and eye irritation, and may also lead to respiratory irritation.[2][3] Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended; it is essential to ensure personnel safety. The protocols outlined below are designed to mitigate these risks by creating a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

All handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine, especially when dealing with the solid form or creating solutions, must be conducted within a properly functioning certified laboratory chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.[5]

Eye and Face Protection

Direct contact with aminopyridines can cause serious eye irritation or damage.[2]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities, a full face shield should be worn in addition to safety goggles.[2]

Skin and Body Protection

Dermal contact is a primary route of exposure for toxic chemicals.[7] The appropriate protective layers are critical.

  • Gloves: Handle the material with chemically resistant, disposable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[8] Employ proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contamination.[8] Contaminated gloves must be disposed of as hazardous waste immediately after use.[8]

  • Lab Coat/Protective Suit: A full-sleeved, chemically resistant lab coat is mandatory. For procedures with a higher risk of splashes or spills, consider a complete chemical protection suit.[8]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

Inhalation of dust or aerosols can be a significant route of exposure, particularly when handling the solid compound.[7]

  • Standard Operations: All work should be performed in a chemical fume hood to minimize inhalation risk.

  • Emergency or High-Risk Scenarios: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with the appropriate cartridge for organic vapors and particulates must be used.[5]

Operational Protocols: From Preparation to Disposal

Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. The following protocols provide a self-validating system for handling 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine.

PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles and/or a face shield.

    • If required, put on the respirator.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • For added safety, a second pair of gloves can be worn over the first.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves (if wearing two).

    • Remove the lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove safety goggles or face shield.

    • Remove the inner pair of gloves using the proper technique to avoid touching the contaminated outer surface.

    • Wash hands thoroughly with soap and water.[8]

PPE Requirements for Specific Laboratory Tasks
Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (in Fume Hood)
Dissolving in Solvent Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (in Fume Hood)
Conducting Reaction Safety GogglesNitrile GlovesLab CoatRequired (in Fume Hood)
Handling Waste Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (in Fume Hood)

Emergency Procedures and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal of Contaminated PPE and Chemical Waste

All contaminated PPE (gloves, lab coats) and chemical waste must be treated as hazardous.

  • Collect waste in a suitable, sealed, and clearly labeled container.[8]

  • Dispose of waste through a licensed disposal company, following all local, state, and federal regulations.[8] Do not mix with other waste streams.[8]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase assess_hazards 1. Assess Hazards (Review SDS for Analogs) select_ppe 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe Identify Risks don_ppe 3. Don PPE Correctly select_ppe->don_ppe Prepare for Work fume_hood 4. Work Inside Certified Chemical Fume Hood don_ppe->fume_hood Enter Work Area handling 5. Perform Chemical Handling (Weighing, Dissolving, Reaction) fume_hood->handling Begin Procedure waste_disposal 6. Segregate & Contain Hazardous Waste handling->waste_disposal After Procedure doff_ppe 7. Doff PPE Safely waste_disposal->doff_ppe Secure Waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Caption: Workflow for safe handling of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. Source: University of Washington, Environmental Health & Safety.
  • 5-Amino-2-methylpyridine - Safety D
  • Pyridine - Material Safety D
  • 3-Amino-5-bromo-2-methylpyridine - Safety D
  • 2-Amino-3-methylpyridine - Safety D
  • 2-Amino-4-methylpyridine - Safety D
  • Safety D
  • 5-Methyl-2-pyridinesulfonamide - Safety D
  • Safety D
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Source: Loba Chemie.
  • 3-Pyridinemethanamine SDS, 3731-52-0 Safety D
  • 1-(6-Amino-5-methylpyridin-3-yl)

Sources

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